1-Pyrenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKPLLMFXIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408164 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164461-18-1 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Pyrenylboronic Acid: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenylboronic acid is a versatile polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety. This unique combination imparts valuable photophysical properties, stemming from the pyrene core, and versatile reactivity, enabled by the boronic acid group. It serves as a critical building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl systems. Furthermore, its inherent fluorescence and the ability of the boronic acid to reversibly bind with cis-diols make it an indispensable tool in the development of fluorescent probes for sensing saccharides and other biologically relevant molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in materials science and drug development.
Chemical and Physical Properties
This compound is typically a white to pale yellow or light brown powder.[1][2] It is sparingly soluble in water but shows good solubility in many organic solvents.[1][3][4] For long-term use, it should be stored in a dark, dry place at room temperature, sealed from atmospheric moisture and kept away from oxidizing agents.[1][4]
A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 164461-18-1 | [1][5] |
| Molecular Formula | C₁₆H₁₁BO₂ | [1][5] |
| Molecular Weight | 246.07 g/mol | [1][4] |
| Appearance | White to light brown / Pale yellow powder | [1][2] |
| Melting Point | 247-251 °C (lit.) | [1][6] |
| Boiling Point | 509.4 ± 33.0 °C (Predicted) | [1][7] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][7] |
| pKa | 8.53 ± 0.30 (Predicted) | [1][7] |
| Solubility | Slightly soluble in water; Soluble in organic solvents. | [1][3][4] |
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the reaction of a 1-halopyrene (typically 1-bromopyrene) with an organolithium reagent to form a pyrenyllithium intermediate, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Synthesis Workflow
The logical flow of the synthesis process is depicted below, starting from the precursor 1-bromopyrene.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound from 1-bromopyrene.[1][7]
Materials:
-
1-Bromopyrene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M, 1.2 eq)
-
Trimethyl borate (B(OCH₃)₃, 1.4 eq)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Add 1-bromopyrene to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, stir the mixture at -78 °C for 1 hour.[1]
-
Borylation: To the same reaction mixture, add trimethyl borate dropwise at -78 °C. Continue stirring at this temperature for an additional hour.[1]
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2-24 hours.[1][7]
-
Hydrolysis: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding 2N HCl solution. Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[1][7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane) to yield this compound as a yellow solid.[1][7]
Key Reactions and Applications
This compound is a valuable intermediate in organic synthesis and materials science, primarily due to its participation in Suzuki-Miyaura coupling and its use as a fluorescent sensor.[3][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[9][10] This reaction is a powerful method for forming C-C bonds to create biaryl compounds, which are common structures in pharmaceuticals and advanced materials like OLEDs.[4][5][8]
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane, or DMF)
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst and degassed solvent under a positive pressure of the inert gas.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or HPLC.[8]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over an anhydrous salt.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8]
Fluorescent Saccharide Sensing
Boronic acids are Lewis acids that can reversibly form covalent cyclic esters with compounds containing 1,2- or 1,3-diols, a structural feature abundant in saccharides like glucose and fructose.[1][2][13] When the boronic acid is attached to a fluorophore such as pyrene, this binding event can alter the electronic environment of the fluorophore, leading to a measurable change in its fluorescence properties (intensity or wavelength).[3][14] This principle is the basis for using this compound as a fluorescent sensor for carbohydrates, which is a significant area of research for developing continuous glucose monitoring systems for diabetes management.[15][16]
The sensing mechanism often involves a change in processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon saccharide binding.[1]
General Experimental Protocol for Fluorescence Sensing:
Materials:
-
This compound stock solution (e.g., in DMSO or Methanol)
-
Aqueous buffer solution at a specific pH (e.g., PBS at pH 7.4)
-
Saccharide stock solutions (e.g., glucose, fructose) of known concentrations
-
Fluorescence spectrophotometer
Procedure:
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is minimal (<1%) to not interfere with the assay.[1]
-
Saccharide Titration: Prepare a series of samples by adding increasing concentrations of the saccharide stock solution to the probe solution.
-
Fluorescence Measurement:
-
Set the appropriate excitation and emission wavelengths for the pyrene fluorophore on the spectrophotometer.
-
Record the fluorescence spectrum or intensity for each sample after an equilibration period.
-
-
Data Analysis: Plot the change in fluorescence intensity or the emission wavelength shift as a function of saccharide concentration. The data can often be fitted to a binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka) for the sensor-saccharide interaction.[1]
Relevance in Drug Development and Biological Systems
While not a direct modulator of signaling pathways, this compound and its derivatives are highly relevant as tools in drug development and chemical biology.[17] Their ability to detect carbohydrates is crucial, as cell-surface carbohydrates are important biomarkers for diseases like cancer.[18] Fluorescent probes based on this scaffold can be used for:
-
Cellular Imaging: Visualizing the distribution and concentration of specific saccharides in living cells.[18][19]
-
Diagnostic Assays: Developing high-throughput assays to quantify biologically important diol-containing molecules.
-
Drug Delivery: The boronic acid moiety can be used to target glycosylated proteins or cell surfaces for targeted drug delivery.
Conclusion
This compound is a powerful and versatile molecule for researchers in chemistry, materials science, and biomedicine. Its robust synthesis, predictable reactivity in Suzuki-Miyaura coupling, and sensitive fluorescent response to saccharides make it a valuable component in the synthesis of complex molecules and the design of advanced chemical sensors. As research into continuous diagnostics and targeted therapies progresses, the utility of functionalized boronic acids like this compound is poised to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Selective Modification of Halloysite Nanotubes with this compound: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 17. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. A Photoactivatable BODIPY Probe for Localization-Based Super-Resolution Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Pyrenylboronic Acid: Solubility in Organic Solvents
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a focused overview of the solubility of 1-pyrenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates general solubility characteristics, provides a detailed experimental protocol for determining solubility, and visualizes a key synthetic application.
Introduction to this compound
This compound is an organoboron compound featuring a polycyclic aromatic pyrene moiety attached to a boronic acid functional group.[1] This structure imparts a high degree of fluorescence, making it a valuable tool in chemical sensing and imaging.[1] The boronic acid group facilitates reversible interactions with diols, a property leveraged in the development of sensors for carbohydrates like glucose.[1] A critical application of this compound is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2]
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent Type | Solubility | Reference |
| This compound | Organic Solvents (general) | Generally Soluble | [1] |
| This compound | Water | Slightly Soluble | [8][9][10] |
| Phenylboronic Acid | Diethyl Ether, Methanol | Easily Soluble | [11] |
| Phenylboronic Acid | Water, Benzene | Insoluble/Poorly Soluble | [11] |
| Phenylboronic Acid | Most Polar Organic Solvents | Soluble | [3] |
| Phenylboronic Acid | Hexanes, Carbon Tetrachloride | Poorly Soluble | [3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is adapted from the dynamic (synthetic) method, which is a common and reliable technique for boronic acids.[4][5][6][12][13]
Principle
The dynamic method involves preparing a series of samples with known compositions of the solute (this compound) and the solvent. Each sample is heated at a controlled rate while being stirred vigorously. The temperature at which the last solid particles of the solute disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this measurement for different compositions, a solubility curve can be constructed.
Materials and Apparatus
-
This compound: Purified to a high degree.
-
Organic solvents: High-purity, anhydrous solvents of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, toluene).
-
Analytical balance: Precision of at least 0.1 mg.
-
Jacketed glass vessel or sealed vials: To allow for precise temperature control and prevent solvent evaporation.
-
Magnetic stirrer and stir bars.
-
Circulating thermostat bath: With a programmable temperature ramp and a precision of ±0.1 °C.
-
Calibrated thermometer or temperature probe: Precision of ±0.1 °C.
-
Turbidity sensor or luminance probe (optional): For more precise detection of complete dissolution. Visual observation can also be used.
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel or a vial.
-
Add a precise weight or volume of the chosen organic solvent to achieve a known concentration or mole fraction.
-
Add a magnetic stir bar.
-
Seal the vessel or vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1–0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the solution, either visually or with a probe.
-
Record the temperature at which the solution becomes completely clear. This is the solubility temperature for that composition.
-
-
Data Analysis:
-
Repeat the measurement for several different compositions of this compound in the same solvent.
-
Plot the solubility (expressed as mole fraction, g/L, or mol/L) as a function of temperature to generate the solubility curve.
-
Key Applications and Workflows
A primary application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in organic synthesis and materials science. While specific quantitative solubility data remains sparse, the general solubility in polar organic solvents and the provided experimental protocol offer a strong foundation for researchers. The dynamic method allows for the systematic determination of solubility in various solvents, enabling optimization of reaction conditions, purification processes, and formulation strategies. The versatility of this compound, particularly in robust reactions like the Suzuki-Miyaura coupling, underscores its importance as a building block in the development of novel compounds and materials.
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 164461-18-1 [chemicalbook.com]
- 9. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. chembk.com [chembk.com]
- 11. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Properties of 1-Pyrenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenylboronic acid is a synthetic organoboron compound that features a pyrene moiety, a polycyclic aromatic hydrocarbon, functionalized with a boronic acid group.[1][2] This unique combination of a highly fluorescent pyrene core and a versatile boronic acid recognition site has positioned this compound as a valuable tool in various scientific disciplines, including organic synthesis, materials science, and particularly in the development of fluorescent probes and sensors.[2][3][4] Its inherent fluorescence and the ability of the boronic acid group to reversibly interact with diols make it a prime candidate for creating sensors for biologically relevant molecules such as carbohydrates.[1] This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and insights into its application in signaling pathways.
Core Spectroscopic Properties
The fluorescence of this compound originates from the pyrene unit, which is known for its characteristic and environmentally sensitive emission spectrum.[1] While specific quantitative photophysical data for this compound is not extensively reported in publicly available literature, the general spectroscopic characteristics can be inferred from the properties of the pyrene chromophore.
Data Presentation: Spectroscopic Parameters of this compound and Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table includes known properties and illustrative data from closely related pyrene derivatives to provide a comparative context.
| Property | This compound | 1-Pyrenebutyric Acid (Illustrative)[5] | Pyrene (Illustrative) |
| Molar Mass ( g/mol ) | 246.07[6] | 288.34 | 202.25 |
| Appearance | Yellow powder[4] | - | Colorless solid |
| Solubility | Generally soluble in organic solvents[1] | - | Soluble in nonpolar organic solvents |
| Absorption Maxima (λ_abs) | Data not available | - | ~335 nm (in cyclohexane) |
| Emission Maxima (λ_em) | Inherits spectroscopic properties of pyrene units[7] | ~375, 395 nm (Monomer emission) | ~372, 384 nm (in cyclohexane) |
| Fluorescence Lifetime (τ) | Data not available | 185 ns (in deoxygenated living cells)[5] | ~450 ns (in cyclohexane) |
| Fluorescence Quantum Yield (Φ_F) | Data not available | - | 0.32 (in cyclohexane) |
Experimental Protocols
Precise and reproducible spectroscopic measurements are crucial for the characterization and application of this compound. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for obtaining the absorption spectrum of this compound to determine its absorption maxima (λ_abs).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Measure the absorbance of each diluted solution from 200 nm to 600 nm.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
If desired, calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law (A = εcl).
-
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Use a standard 1 cm path length quartz fluorescence cuvette.
-
-
Data Acquisition:
-
Set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
Record a solvent blank spectrum under the same conditions and subtract it from the sample spectrum.
-
Relative Fluorescence Quantum Yield Determination
This protocol details the determination of the fluorescence quantum yield (Φ_F) of this compound relative to a known standard.[8][9]
Methodology:
-
Standard Selection:
-
Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[10]
-
-
Sample and Standard Preparation:
-
Prepare a series of solutions of both the sample (this compound) and the standard in the same solvent (if possible). The absorbances at the excitation wavelength should be in the range of 0.02 to 0.1.
-
-
Data Acquisition:
-
Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Signaling Pathways and Applications
The boronic acid moiety of this compound is a key functional group that enables its use as a chemical sensor. It can form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides.[1] This interaction leads to a change in the electronic properties of the boronic acid, which in turn perturbs the photophysical properties of the pyrene fluorophore, resulting in a detectable change in fluorescence.
Saccharide Sensing Mechanism
The sensing mechanism is based on the Lewis acidity of the boronic acid. In its neutral, trigonal planar state, the boron atom is electron-deficient. Upon binding with a diol, it transitions to a more electron-rich, tetrahedral boronate ester. This change in the electronic nature of the substituent on the pyrene ring alters the energy of the excited state, leading to a shift in the emission wavelength or a change in the fluorescence intensity.
Experimental Workflow for Saccharide Detection
The following workflow illustrates the steps involved in using this compound for the detection of a diol-containing analyte.
Conclusion
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. watson-int.com [watson-int.com]
- 4. warshel.com [warshel.com]
- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]
- 7. Selective Modification of Halloysite Nanotubes with this compound: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.horiba.com [static.horiba.com]
- 9. edinst.com [edinst.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Understanding the photophysical properties of pyreneboronic acid
An In-depth Technical Guide to the Photophysical Properties of Pyreneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyreneboronic acid (PBA) is a fluorescent molecule of significant interest in the fields of chemical sensing, diagnostics, and materials science. It ingeniously combines the remarkable photophysical characteristics of the pyrene moiety with the versatile analyte-binding capabilities of the boronic acid group. The pyrene core is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local microenvironment, including the formation of excimers (excited-state dimers).[1][2][3] The boronic acid functional group acts as a Lewis acid that can reversibly form covalent bonds with 1,2- and 1,3-diols, a structural motif present in a vast range of biologically important molecules, most notably saccharides.[4][5][6][7] This unique combination makes pyreneboronic acid and its derivatives powerful tools for the development of fluorescent probes capable of detecting and quantifying analytes such as glucose, fructose, and other carbohydrates in aqueous solutions.[8][9]
This technical guide provides a comprehensive overview of the core photophysical properties of pyreneboronic acid, details the experimental protocols for its characterization, and illustrates the key mechanisms governing its function as a chemical sensor.
Core Photophysical Properties
The photophysical behavior of pyreneboronic acid is dominated by the pyrene fluorophore. Its absorption and emission spectra are characterized by distinct vibronic structures.[3] Upon introduction of the boronic acid group at the 1-position of the pyrene ring, the spectroscopic properties are altered compared to the parent pyrene molecule.[10] These properties are highly sensitive to environmental factors such as solvent polarity, pH, and, most importantly, the presence of diol-containing analytes.
Absorption and Emission Spectra
Pyreneboronic acid exhibits strong absorption in the ultraviolet region, typically with multiple bands. The fluorescence emission spectrum is characterized by a structured monomer emission in the range of approximately 370-420 nm and a potential broad, structureless excimer emission at longer wavelengths (around 480 nm) if molecular aggregation or proximity allows.[3][11] The relative intensity of the vibronic bands in the monomer fluorescence is sensitive to the polarity of the local environment.[3]
Quantum Yield and Fluorescence Lifetime
Pyrene and its derivatives are known for their high fluorescence quantum yields.[2][9] However, the quantum yield of pyreneboronic acid can be significantly influenced by its interaction with other molecules. In many sensor designs, the fluorescence is quenched in the free state and enhanced upon binding to an analyte.[4] The fluorescence lifetime of the pyrene moiety is typically long (tens to hundreds of nanoseconds), which is advantageous for time-resolved fluorescence measurements and for distinguishing its signal from background autofluorescence.[11][12][13] For instance, the lifetime of 1-pyrenebutyric acid (a related derivative) in the absence of oxygen can be around 185 ns in living cells, which changes significantly in the presence of quenchers like molecular oxygen.[12]
Quantitative Photophysical Data
The following tables summarize key quantitative data for pyrene and related derivatives. It is important to note that specific values for pyreneboronic acid can vary depending on solvent, pH, and the presence of analytes.
| Property | Value | Conditions | Reference(s) |
| Chemical Formula | C₁₆H₁₁BO₂ | N/A | [14][15] |
| Molecular Weight | 246.07 g/mol | N/A | [15] |
| CAS Number | 164461-18-1 | N/A | [14][15] |
| Melting Point | 247-251 °C | Solid | |
| Appearance | White to light yellow powder/crystal | N/A | [14] |
Table 1: General Properties of 1-Pyreneboronic Acid.
| Compound/Derivative | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Lifetime (τ) | Solvent/Conditions | Reference(s) |
| Pyrene | 317 nm, 335 nm | ~375, 385, 395 nm | 0.32 | ~90 ns | Cyclohexane, Tris-acetate buffer (lifetime) | [11][16] |
| 1-Pyrenebutyric acid (PBA) | 340 nm | ~390 nm (monomer) | - | 55-215 ns | Living cells, varies with oxygen concentration | [11][12] |
| Pyrene-based POPs* | 365 nm | - | 13.2% - 21.3% | - | THF | [2] |
| BMOQBA Probes** | ~350 nm | ~450 nm | ~0.4 - 0.5 | - | Water, compared to SPQ reference (Φ_f = 0.53) | [17] |
Table 2: Spectroscopic Properties of Pyrene and Selected Derivatives. *Porous Organic Polymers **Boronic acid-appended 6-methoxyquinolinium probes
Sensing Mechanism and Signaling Pathways
The primary application of pyreneboronic acid in sensing relies on its ability to bind with diols. This interaction perturbs the electronic properties of the molecule, leading to a measurable change in its fluorescence signal.
Boronic Acid-Diol Interaction
In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[18] The tetrahedral boronate form is the species that reacts with diols to form a stable cyclic ester.[7][18] This equilibrium is pH-dependent, with the boronate form being favored at higher pH values (typically near the pKa of the boronic acid).[17][18] The binding of a saccharide shifts this equilibrium, a change that forms the basis of the sensing mechanism.
References
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. FT-FSIJK529996 - 1-pyreneboronic-acid | 164461-18-1 [cymitquimica.com]
- 15. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. omlc.org [omlc.org]
- 17. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
1-Pyrenylboronic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenylboronic acid is an organoboron compound that has garnered significant attention in the field of organic synthesis and materials science.[1] It features a polycyclic aromatic hydrocarbon, pyrene, attached to a boronic acid functional group.[1] This unique structure imparts a high degree of fluorescence, making it an invaluable tool for developing fluorescent probes for sensing and imaging applications.[1][2] The boronic acid moiety allows for reversible covalent interactions with cis-diols, a key feature exploited in the design of sensors for saccharides and other biologically relevant molecules.[1][3] Furthermore, this compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules and functional materials.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its practical utility in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1-bromopyrene with an organolithium reagent followed by quenching with a trialkyl borate.[4]
Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: A round-bottom flask is charged with 1-bromopyrene (30 g, 107 mmol) and dissolved in tetrahydrofuran (THF) (240 mL).
-
Lithiation: The solution is cooled to -78 °C, and n-butyllithium (1.6 M in hexane, 80 mL) is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for approximately 1 hour at this temperature.
-
Borylation: Trimethyl borate (15.5 g, 149 mmol) is added to the reaction mixture, and stirring is continued at -78 °C for another hour.
-
Workup: The reaction is allowed to warm to room temperature and stirred for about 2 hours. The reaction is then quenched by adjusting the pH to be acidic with 2N HCl.
-
Extraction and Purification: The product is extracted with ethyl acetate and hexane. The combined organic phases are concentrated under reduced pressure to yield this compound.
This procedure typically affords the product in good yield (e.g., 74%).[4]
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][5] This reaction allows for the introduction of the fluorescent pyrene moiety into a wide range of organic molecules, finding applications in the synthesis of pharmaceuticals, advanced materials, and organic light-emitting diodes (OLEDs).[2][6]
A general scheme for the Suzuki-Miyaura reaction is the coupling of an organoboron species (R¹-BY₂) with an organohalide (R²-X) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²).[5]
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; R1X [label="1-Pyrenylboronic\nAcid (R¹-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; R2X [label="Organohalide (R²-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="R²-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[R¹-B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="R¹-Pd(II)-R²", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; R2X -> OxAdd [arrowhead=none]; OxAdd -> Intermediate1 [label=""]; R1X -> Boronate [label=" + Base", style=dashed]; Base -> Boronate [style=invis]; Intermediate1 -> Transmetal [label=""]; Boronate -> Transmetal [arrowhead=none]; Transmetal -> Intermediate2 [label=""]; Intermediate2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| H1 (an N-aryl carbazole derivative) | This compound | Pd-catalyst | - | - | Excellent | [7] |
| Aryl Halides | (4-(Pyren-1-yl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Varies | [6] |
| Aryl Chlorides | Arylboronic acids | Pd-imidazol-2-ylidene complexes | - | - | High | [8] |
Note: Specific yields for reactions involving this compound are often reported as "excellent" or "high" without precise numerical values in the provided search results. The table includes examples of related Suzuki couplings to provide context on typical reaction components.
Experimental Protocol: General Suzuki-Miyaura Coupling[6][9]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), (4-(pyren-1-yl)phenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. For poorly soluble reactants, higher boiling point aprotic polar solvents may be necessary.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. Microwave-assisted heating can significantly reduce reaction times.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Fluorescent Probes for Saccharide Sensing
The ability of the boronic acid group to reversibly bind with cis-diols makes this compound an excellent candidate for the development of fluorescent sensors for saccharides.[1][9] The binding event modulates the fluorescent properties of the pyrene core, leading to a detectable change in fluorescence intensity or wavelength.[10][11] This principle is often based on Photoinduced Electron Transfer (PET), where the interaction with the saccharide alters the electron-donating or -withdrawing nature of the boronic acid group, thereby affecting the fluorescence emission.[10][12]
// Nodes Probe [label="this compound\n(Fluorophore-Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saccharide [label="Saccharide (Analyte)\nwith cis-diols", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Binding [label="Reversible Covalent\nBinding", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Boronate Ester Complex", fillcolor="#FBBC05", fontcolor="#202124"]; PET_off [label="Fluorescence 'OFF'\n(PET occurs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PET_on [label="Fluorescence 'ON'\n(PET inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Fluorescence Signal Change\n(Intensity or λ shift)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Probe -> Binding; Saccharide -> Binding; Probe -> PET_off [label="In absence of saccharide"]; Binding -> Complex; Complex -> PET_on [label="Upon binding"]; PET_on -> Signal; PET_off -> Signal [style=invis]; } .dot Caption: Mechanism of saccharide sensing using this compound.
Quantitative Data for Saccharide Sensing
| Analyte | Sensing System | Change in Fluorescence | Binding Affinity/Selectivity | Reference |
| D-Glucose | Pyrene boronic acid sensors | Fluorescence enhancement | Selective for D-glucose | [9] |
| Monosaccharides | Pyrene-based boronic acids | Fluorescence change | D-fructose often shows higher affinity than D-glucose | [13] |
| Various Saccharides | Naphthalene-based boronic acid vesicles | Fluorescence intensity decrease | Fructose > Galactose > Maltose > Glucose | [14] |
| Carbohydrates | 8-Quinolineboronic acid | Over 40-fold increase in fluorescence intensity | - | [15] |
Experimental Protocol: Saccharide Sensing with a Boronic Acid-Based Fluorescent Probe[15]
-
Probe Preparation: Prepare a stock solution of the boronic acid-based fluorescent probe (e.g., HNBA vesicles) in a suitable buffer (e.g., ethanol/water at pH 7.4).
-
Fluorescence Measurement: Record the baseline fluorescence spectrum of the probe solution.
-
Saccharide Addition: Add aliquots of a stock solution of the saccharide of interest to the probe solution.
-
Data Acquisition: After each addition, record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the concentration of the saccharide to determine the binding affinity and limit of detection.
Ester and Amide Formation
Boronic acids can catalyze the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. While less common than their use in Suzuki couplings, this application provides a metal-free alternative for these important transformations. The boronic acid acts as a Lewis acid to activate the carboxylic acid.
// Nodes Design [label="1. Probe Design\n(Fluorophore + Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. Synthesis of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="3. Spectroscopic\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="4. Assay Development\n(Buffer, pH, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="5. Fluorescence Measurement\n(Addition of Analyte)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(Binding constants, LOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="7. Application\n(e.g., Bioimaging, Diagnostics)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Design -> Synthesis; Synthesis -> Characterization; Characterization -> Assay; Assay -> Measurement; Measurement -> Analysis; Analysis -> Application; } .dot Caption: Workflow for the application of this compound as a fluorescent probe.
Other Applications
Beyond the core applications discussed, this compound and its derivatives are utilized in a variety of other areas:
-
Materials Science: Incorporation of the pyrene moiety into polymers and other materials can tune their photophysical and electronic properties, with applications in OLEDs and other functional materials.[2]
-
Anion Sensing: The Lewis acidic nature of the boronic acid group allows for the detection of anions such as fluoride.[13]
-
Bioconjugation: The ability to react with diols enables the labeling of glycoproteins and other biomolecules.
Conclusion
This compound is a remarkably versatile and powerful building block in organic synthesis. Its unique combination of the fluorescent pyrene core and the reactive boronic acid group has led to its widespread use in the construction of complex molecules, the development of advanced materials, and the creation of sensitive fluorescent probes. The synthetic accessibility of this compound, coupled with the robustness of the Suzuki-Miyaura coupling and the specificity of the boronic acid-diol interaction, ensures its continued importance in both academic research and industrial applications, particularly in the fields of drug discovery, diagnostics, and materials science.
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 164461-18-1 [chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-Pyrenylboronic Acid: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenylboronic acid is a versatile molecule that is gaining increasing attention across various scientific disciplines. Its unique structure, combining the fluorescent properties of a pyrene moiety with the diol-binding capabilities of a boronic acid group, makes it a powerful tool for a wide range of applications.[1][2] This technical guide provides an in-depth exploration of the novel applications of this compound, with a focus on its use in advanced sensing, bioimaging, targeted drug delivery, and materials science. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers and developers to harness the full potential of this remarkable compound.
Core Properties of this compound
This compound is a white to light brown solid with a molecular weight of 246.07 g/mol .[3][4] It is characterized by the presence of a polycyclic aromatic hydrocarbon (pyrene) attached to a boronic acid functional group.[2] This structure imparts a high degree of fluorescence, making it an excellent candidate for developing fluorescent probes.[5] The boronic acid group allows for reversible covalent interactions with 1,2- and 1,3-diols, a key feature exploited in the design of sensors for carbohydrates and other diol-containing molecules.[2]
Novel Applications in Sensing
The ability of this compound to interact with various analytes and produce a corresponding change in its fluorescence makes it an ideal component for the development of highly sensitive and selective sensors.
Fluorescent Glucose Sensing
The reversible binding of the boronic acid moiety to the cis-diols of glucose forms the basis of fluorescent glucose sensors. This interaction modulates the photophysical properties of the pyrene fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[6] This approach offers a promising alternative to traditional enzyme-based glucose monitoring.[6]
Quantitative Data for this compound-Based Glucose Sensing
| Derivative/System | Detection Limit | Linear Range | Binding Constant (Ka) | Reference |
| Phenylboronic Acid Hydrogel | - | 0-50 mM | - | [7] |
| Diboronic Acid Probe (Mc-CDBA) | 1.37 µM | 0-195 µM | 4.5 x 10³ M⁻¹ | [8] |
| Azobenzene-Boronic Acid Conjugate | - | - | 6.2 M⁻¹ (for D-glucose) | [9] |
Experimental Protocol: Fabrication of a this compound-Based Fluorescent Glucose Sensor
This protocol outlines the general steps for creating a hydrogel-based fluorescent glucose sensor.
-
Monomer Preparation: Prepare a solution containing a primary monomer (e.g., acrylamide), a cross-linker (e.g., N,N'-methylenebisacrylamide), a this compound derivative, and a photoinitiator in a suitable buffer (e.g., PBS, pH 7.4).
-
Polymerization: Cast the monomer solution into a mold of the desired shape and size. Expose the solution to UV light to initiate polymerization and form the hydrogel.
-
Washing and Equilibration: Thoroughly wash the resulting hydrogel with deionized water to remove any unreacted monomers and other impurities. Equilibrate the hydrogel in the desired buffer solution for several hours before use.
-
Fluorescence Measurement: Place the equilibrated hydrogel sensor in a cuvette containing the sample solution. Excite the sensor at the appropriate wavelength for the pyrene fluorophore (typically around 340 nm) and record the emission spectrum. The change in fluorescence intensity or wavelength maxima can be correlated to the glucose concentration.
References
- 1. watson-int.com [watson-int.com]
- 2. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]
- 4. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes [mdpi.com]
An In-depth Technical Guide to the Binding Affinity of 1-Pyrenylboronic Acid for Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the binding affinity of 1-pyrenylboronic acid for diols. This compound is a fluorescent chemosensor that has garnered significant interest for its ability to selectively bind with 1,2- and 1,3-diols, a functional group prevalent in biologically significant molecules such as saccharides. This interaction forms the basis of fluorescent detection methods for these analytes. This document outlines the quantitative binding data, detailed experimental protocols for determining binding affinities, and visual representations of the underlying mechanisms and workflows.
Core Principles of this compound-Diol Interactions
This compound interacts with diols through a reversible covalent interaction to form a five- or six-membered cyclic boronate ester. This binding event is often accompanied by a change in the fluorescence properties of the pyrene moiety, which can be monitored to quantify the binding affinity. The binding is pH-dependent, with optimal binding generally occurring at a pH between the pKa of the boronic acid and the diol.
The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is a key factor. The tetrahedral form is more Lewis acidic and thus more reactive towards diols. The formation of the boronate ester can lead to either fluorescence quenching or enhancement of the pyrene fluorophore, depending on the specific electronic and structural changes upon binding.
Quantitative Binding Affinity Data
The binding affinity of this compound for various diols can be expressed in terms of the association constant (Ka) or the dissociation constant (Kd). While a comprehensive dataset for this compound with a wide array of diols is not consolidated in a single source, the following table summarizes representative binding data for similar boronic acid probes with common saccharides, which provides context for the expected affinities. The affinity of boronic acid probes for fructose is generally higher than for other monosaccharides.[1]
| Boronic Acid Probe | Diol (Saccharide) | Dissociation Constant (Kd) [mM] | Reference |
| Water-Soluble Naphthalimide Probe 1 | D-fructose | 6.5 ± 0.2 | [1] |
| D-galactose | 15.2 ± 0.5 | [1] | |
| D-glucose | 28.5 ± 1.2 | [1] | |
| Water-Soluble Naphthalimide Probe 2 | D-fructose | 13.2 ± 0.4 | [1] |
| D-galactose | 22 ± 0.6 | [1] | |
| D-glucose | 35.4 ± 1.5 | [1] |
Experimental Protocols
The determination of binding constants for this compound with diols is primarily achieved through fluorescence spectroscopy. Two common methods are direct fluorescence titration and competitive binding assays.
Direct Fluorescence Titration
This method involves monitoring the change in the fluorescence intensity of this compound upon the incremental addition of a diol.
Materials:
-
This compound
-
Diol of interest (e.g., glucose, fructose, catechol)
-
Buffer solution of desired pH (e.g., phosphate buffer at pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and a stock solution of the diol in the buffer.
-
Prepare a series of solutions in cuvettes, each containing a constant concentration of this compound and varying concentrations of the diol in the buffer.
-
Record the fluorescence emission spectrum of each solution at the excitation wavelength of the pyrene moiety (typically around 340 nm).
-
Plot the change in fluorescence intensity at the emission maximum as a function of the diol concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).
Competitive Binding Assay with Alizarin Red S (ARS)
This indirect method is particularly useful when the binding of the diol to this compound does not produce a significant change in fluorescence. It utilizes a fluorescent dye, Alizarin Red S (ARS), which forms a fluorescent complex with the boronic acid. The diol of interest then competes with ARS for binding to the boronic acid, leading to a decrease in the fluorescence of the ARS-boronic acid complex.
Materials:
-
This compound
-
Alizarin Red S (ARS)
-
Diol of interest
-
Buffer solution of desired pH
-
Fluorometer
Procedure:
-
Determine the association constant (KARS) of the this compound-ARS complex by titrating a solution of ARS with increasing concentrations of this compound and measuring the fluorescence increase.
-
Prepare a solution containing a fixed concentration of this compound and ARS.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
Record the decrease in fluorescence intensity of the ARS-boronic acid complex at each diol concentration.
-
Analyze the data using appropriate equations (e.g., the competitive binding equation) to calculate the association constant (Ka) of the this compound for the diol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the investigation of this compound's binding affinity for diols.
Figure 1: Reversible binding equilibrium of this compound with a diol.
Figure 2: Experimental workflow for direct fluorescence titration.
Figure 3: Workflow for the competitive binding assay using Alizarin Red S.
Conclusion
This compound serves as a valuable tool for the detection and quantification of diol-containing molecules. Its binding affinity can be reliably determined using established fluorescence spectroscopy techniques. While a comprehensive database of its binding constants with a wide range of diols is still being compiled in the literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers to investigate these interactions. The inherent fluorescence of the pyrene moiety, coupled with the selective reactivity of the boronic acid group, makes this compound a powerful probe in chemical biology and drug development.
References
An In-depth Technical Guide on the Preliminary Studies of 1-Pyrenylboronic Acid for Saccharide Recognition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies concerning 1-pyrenylboronic acid as a fluorescent probe for saccharide recognition. It details the underlying principles, experimental methodologies, and available data to support further research and development in areas such as diagnostics and drug delivery.
Introduction: The Promise of Boronic Acids in Saccharide Sensing
The detection and quantification of saccharides are of paramount importance in biomedical research and clinical diagnostics, particularly in the management of diabetes.[1] Boronic acids have emerged as a versatile class of synthetic receptors capable of reversibly binding with the cis-1,2- or -1,3-diols present in saccharides.[1] This interaction forms a cyclic boronate ester, a reaction that can be coupled with a signaling mechanism to report on the presence and concentration of the target sugar.[1]
This compound, in particular, integrates the diol-binding capability of the boronic acid moiety with the distinct photophysical properties of the pyrene fluorophore.[2] Pyrene is well-known for its high fluorescence quantum yield and the formation of excimers (excited-state dimers), which provides multiple avenues for fluorescent signaling.[1] This guide focuses on the preliminary investigations into harnessing these properties for saccharide recognition.
Principle of Recognition and Signaling Mechanism
The fundamental interaction between this compound and a saccharide is the formation of a covalent, yet reversible, boronate ester. This reaction is pH-dependent, with the equilibrium shifting towards the ester in more alkaline conditions. The core of the signaling mechanism lies in how this binding event modulates the fluorescence of the pyrene moiety.
One prominent mechanism is Photoinduced Electron Transfer (PET) . In the unbound state, an electron transfer can occur from an excited fluorophore to the boronic acid group, quenching the fluorescence. Upon binding to a saccharide, the Lewis acidity of the boron center increases, which can inhibit the PET process and lead to a "turn-on" fluorescence response.
A significant finding in the study of pyrene-based boronic acids is the potential for enhanced selectivity through stoichiometry. While many monoboronic acids show a higher affinity for fructose, it has been demonstrated that pyrene-boronic acid derivatives can form highly ordered and fluorescent 2:1 conjugates with D-glucose.[3] This specific interaction, driven by both the boronic acid-diol binding and π-stacking of the pyrene units, offers a pathway to selectively detect glucose over other monosaccharides.[3]
Quantitative Data Summary
While comprehensive quantitative data for this compound itself is not extensively available in the literature, data from analogous boronic acid-based sensors provide a valuable benchmark for expected performance. The binding affinity is typically quantified by the association constant (Ka) or dissociation constant (KD).
Table 1: Representative Binding Constants for Boronic Acid-Saccharide Interactions
| Boronic Acid Derivative | Saccharide | Binding Constant (Ka, M-1) | Conditions | Reference |
| Anthracene-based diboronic acid | D-Glucose | 3980 | 33.3% Methanol/H₂O, pH 7.77 | [4] |
| Anthracene-based diboronic acid | D-Fructose | 316 | 33.3% Methanol/H₂O, pH 7.77 | [4] |
| Anthracene-based diboronic acid | D-Galactose | 158 | 33.3% Methanol/H₂O, pH 7.77 | [4] |
| Ca-CDBA (Anthracene-based) | D-Glucose | 4.5 x 10³ | 0.5% MeOH/PBS buffer, pH 7.4 | [5] |
| Mc-CDBA (Anthracene-based) | D-Glucose | 7.1 x 10² | 0.5% MeOH/PBS buffer, pH 7.4 | [5] |
Note: The data presented is for analogous systems and serves as a reference. Experimental determination is required for this compound.
The fluorescence response can be quantified by the change in fluorescence intensity (F/F₀) and the fluorescence quantum yield (Φ). For instance, the probe Mc-CDBA showed a 46.8-fold increase in fluorescence upon binding with 0.1 M glucose, with its quantum yield increasing from 0.018 to 0.529.[5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.[6]
Materials:
-
1-Bromopyrene
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 1-bromopyrene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi in hexane (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Add trimethyl borate (1.4 eq) to the mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidify the reaction solution with 2N HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Fluorescence Titration for Saccharide Binding
This is a general protocol for evaluating the binding of this compound to various saccharides.
Materials and Equipment:
-
This compound stock solution (e.g., in DMSO or methanol)
-
Saccharide stock solutions (e.g., D-glucose, D-fructose, D-galactose) in buffer
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluorometer with quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of saccharide solutions at various concentrations by serial dilution of a concentrated stock solution in the chosen buffer.
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength appropriate for pyrene (typically around 340 nm) and record the emission spectrum (e.g., from 350 nm to 550 nm). Determine the emission maximum.
-
-
Titration:
-
To a cuvette, add the buffer solution and a fixed amount of the this compound stock solution to achieve a final desired concentration (e.g., 10 µM). Ensure the percentage of organic solvent from the stock is minimal (<1%).
-
Record the initial fluorescence spectrum (F₀).
-
Incrementally add small aliquots of a saccharide stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the saccharide concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Conclusion and Future Directions
Preliminary studies indicate that this compound is a promising candidate for the development of fluorescent saccharide sensors. Its straightforward synthesis and the inherent photophysical properties of the pyrene moiety provide a solid foundation for creating robust and sensitive detection systems. The potential for selective glucose recognition through the formation of 2:1 complexes is a particularly exciting avenue for future research.
Further work is required to fully characterize the binding affinities and fluorescence responses of this compound with a wide range of biologically relevant saccharides. Detailed photophysical studies, including the determination of quantum yields and fluorescence lifetimes, will provide deeper insights into the signaling mechanisms. Ultimately, these foundational studies will pave the way for the rational design of advanced sensors for applications in medical diagnostics, biotechnology, and drug development.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 164461-18-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1-Pyrenylboronic Acid as a Fluorescent Probe for Glucose Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of glucose are of paramount importance in various fields, including clinical diagnostics, biotechnology, and drug development. Fluorescent chemosensors offer a sensitive and non-invasive approach for real-time glucose monitoring. 1-Pyrenylboronic acid is a fluorescent probe that utilizes the inherent fluorescence of the pyrene moiety and the glucose-binding capability of the boronic acid group.[1][2]
The sensing mechanism is based on the reversible covalent interaction between the boronic acid and the cis-diol groups present in glucose.[3] This binding event modulates the fluorescence properties of the pyrene fluorophore, typically through a process known as Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom (if present in a specific sensor design) or the boronate anion can quench the fluorescence of the pyrene. Upon binding to glucose, this quenching pathway is disrupted, leading to an increase in fluorescence intensity.[4] This "turn-on" fluorescent response allows for the quantitative determination of glucose concentrations.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent probe for glucose sensing.
Signaling Pathway
The sensing mechanism of many boronic acid-based fluorescent probes relies on the modulation of Photoinduced Electron Transfer (PET). The following diagram illustrates this process for a generic pyrene-boronic acid sensor.
Caption: Photoinduced Electron Transfer (PET) mechanism for glucose sensing.
Quantitative Data Summary
The binding affinity of monoboronic acids is generally higher for fructose than for other monosaccharides. The following table summarizes representative quantitative data for pyrene-based boronic acid sensors. It is important to note that the binding constants are highly dependent on the specific molecular structure of the sensor, pH, and solvent composition.
| Sensor Compound | Analyte | Binding Constant (K) | Experimental Conditions |
| Pyrene-appended pyridinium boronic acid | D-Fructose | ~5000 M⁻¹ | Aqueous pH 7 buffer |
| Pyrene-appended pyridinium boronic acid | D-Glucose | ~125 M⁻¹ | Aqueous pH 7 buffer |
| Phenylboronic acid | D-Fructose | 4370 M⁻¹ | Not specified |
| Phenylboronic acid | D-Glucose | 110 M⁻¹ | Not specified |
Experimental Protocols
The following protocols provide a general framework for using this compound as a fluorescent glucose probe. Optimization of concentrations, pH, and incubation times may be necessary for specific applications.
Materials and Reagents
-
This compound
-
D-Glucose
-
Phosphate buffer saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Methanol (MeOH)
-
High-purity water
-
Quartz cuvettes for fluorescence spectroscopy
-
Spectrofluorometer
Experimental Workflow
The general workflow for a glucose sensing experiment is outlined below.
Caption: General experimental workflow for glucose sensing.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM):
-
Due to the limited solubility of this compound in purely aqueous solutions, a stock solution should be prepared in an organic solvent.[1]
-
Accurately weigh a small amount of this compound.
-
Dissolve the solid in a minimal amount of high-purity DMSO or methanol to create a concentrated stock solution (e.g., 10 mM).
-
Further dilute this stock solution with the same organic solvent to achieve the desired working stock concentration (e.g., 1 mM).
-
Store the stock solution protected from light at 4°C.
-
-
D-Glucose Stock Solution (e.g., 1 M):
-
Accurately weigh D-glucose powder.
-
Dissolve the glucose in PBS (pH 7.4) to the desired final concentration.
-
Ensure the glucose is completely dissolved. This solution can be stored at 4°C.
-
-
Glucose Working Solutions:
-
Prepare a series of glucose dilutions in PBS (pH 7.4) from the glucose stock solution. The concentration range should be appropriate for the expected binding affinity of the probe (e.g., 0 mM to 100 mM).
-
Protocol 2: Fluorescence Titration of Glucose
-
Sample Preparation:
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of each glucose working solution.
-
To each tube/well, add a small, fixed volume of the this compound stock solution to achieve the desired final probe concentration (e.g., 1-10 µM). The final concentration of the organic solvent (DMSO or methanol) should be kept low (e.g., <1% v/v) to minimize its effect on the assay.
-
Include a control sample with no glucose (0 mM).
-
Gently mix the solutions and incubate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 15-30 minutes). Protect the samples from light during incubation.
-
-
Fluorescence Measurement:
-
Transfer the samples to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength appropriate for the pyrene fluorophore (typically around 340-350 nm).
-
Record the fluorescence emission spectrum over a suitable range (e.g., 360-550 nm). Pyrene typically exhibits monomer emission peaks around 375-400 nm and may show excimer emission at higher concentrations or upon aggregation.
-
Record the fluorescence intensity at the emission maximum.
-
Protocol 3: Data Analysis
-
Data Plotting:
-
Plot the fluorescence intensity at the emission maximum as a function of the glucose concentration.
-
-
Binding Constant Calculation:
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Selectivity Studies
To assess the selectivity of this compound for glucose, the fluorescence titration experiment (Protocol 2) should be repeated with other biologically relevant saccharides, such as fructose, galactose, and mannose. Monoboronic acids are known to exhibit higher affinity for fructose.[5] By comparing the fluorescence response and the calculated binding constants for each saccharide, the selectivity profile of the probe can be established.
Conclusion
This compound is a promising fluorescent probe for the detection of glucose. Its utility is based on the well-established principles of boronic acid-diol interactions and fluorescence modulation. The protocols provided herein offer a starting point for researchers to explore the application of this probe in their specific areas of interest. Careful optimization of experimental parameters is recommended to achieve the best performance for any given application.
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Boronic acid library for selective, reversible near-infrared fluorescence quenching of surfactant suspended single-walled carbon nanotubes in response to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
Protocol for Suzuki Coupling Reactions Using 1-Pyrenylboronic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinylaryl compounds. This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 1-pyrenylboronic acid as a key building block. The pyrene moiety is a polycyclic aromatic hydrocarbon of significant interest due to its unique photophysical properties, making it a valuable component in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. This protocol is designed to be a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with an aryl halide. Yields can vary significantly depending on the specific substrates and optimization of the reaction parameters.
| Parameter | Condition | Notes |
| Aryl Halide | 5-Iodo-2'-deoxyuridine (or other aryl/heteroaryl halides) | Iodides and bromides are generally more reactive than chlorides. |
| This compound | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) | Other palladium catalysts such as Pd(OAc)₂ with a phosphine ligand can also be effective. |
| Base | Potassium Carbonate (K₂CO₃) (2-3 equivalents) | Other bases like sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be used. The choice of base can significantly impact the reaction outcome. |
| Solvent | Dimethoxyethane (DME) / Water (e.g., 4:1 v/v) | A mixture of an organic solvent and an aqueous base solution is common. Other suitable organic solvents include toluene, dioxane, and DMF. The solubility of the reactants should be considered when choosing a solvent. |
| Temperature | 80-100 °C | The optimal temperature depends on the reactivity of the substrates and the solvent used. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Typical Yield | 60-95% | Yields are highly substrate-dependent and may require optimization of the reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 5-Iodo-2'-deoxyuridine, bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Dimethoxyethane [DME])
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
The vessel is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Add the degassed organic solvent (e.g., DME) and degassed water via syringe. A typical solvent ratio is 4:1 organic solvent to water.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Mandatory Visualizations
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for the Suzuki coupling reaction.
Illuminating Cellular Landscapes: 1-Pyrenylboronic Acid in Cellular Imaging
Application Notes and Protocols for Researchers
Introduction
1-Pyrenylboronic acid is a versatile fluorescent probe that has garnered significant attention in the field of cellular imaging. Its unique photophysical properties, stemming from the pyrene moiety, combined with the selective reactivity of the boronic acid group, make it a powerful tool for visualizing key biological molecules and processes within living cells. This document provides detailed application notes and experimental protocols for the use of this compound in cellular imaging, with a focus on its application in detecting saccharides and reactive oxygen species (ROS).
Principle of Detection
This compound's utility as a cellular probe is primarily based on two key interactions:
-
Saccharide Detection: Boronic acids are known to reversibly bind with 1,2- or 1,3-diols, which are structural components of many saccharides like glucose.[1] This interaction, which is dependent on pH, leads to the formation of a cyclic boronate ester. This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the pyrene fluorophore.[1][2] This modulation can occur through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), often resulting in a "turn-on" fluorescence response upon saccharide binding.[1]
-
Reactive Oxygen Species (ROS) Detection: this compound can also be utilized to detect certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂). The boronic acid group undergoes an oxidation reaction in the presence of H₂O₂, leading to the formation of a phenol derivative.[3][4] This irreversible chemical transformation results in a distinct change in the fluorescence properties of the pyrene core, often a "turn-off" response, allowing for the specific detection of H₂O₂.[5]
Applications in Cellular Imaging
The unique reactivity of this compound has enabled its use in a variety of cellular imaging applications:
-
Visualizing Glucose Uptake and Distribution: By responding to intracellular glucose levels, this compound can be used to study glucose metabolism in real-time. This has significant implications for cancer research, where altered glucose metabolism (the Warburg effect) is a key hallmark.[2] It can also be used to differentiate between normal and cancerous cells based on their glucose uptake.[2]
-
Monitoring Reactive Oxygen Species: As a probe for H₂O₂, this compound can be employed to study oxidative stress and redox signaling in cells.[4][6] This is crucial for understanding a wide range of physiological and pathological processes, including inflammation, aging, and neurodegenerative diseases.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for boronic acid-based fluorescent probes, including derivatives of pyrene, used in cellular imaging. This data is essential for experimental design and comparison of probe performance.
| Probe Name | Analyte | Cell Line | Concentration Used | Excitation (nm) | Emission (nm) | Key Findings | Reference |
| Mc-CDBA (diboronic acid probe) | Glucose | HeLa, HepG2, L-02 | 10 µM | 393 | 457 | Differentiated tumor and normal cells based on glucose levels. LOD: 1.37 µM. | [2][8] |
| Ca-CDBA (diboronic acid probe) | Glucose | Zebrafish embryos | 50 µM | 382 | 438 | High affinity for glucose (Ka = 4.5 × 10³ M⁻¹). | [2][8] |
| Peroxyfluor-1 (PF1) | H₂O₂ | Living mammalian cells | 5 µM | 450 | - | Responded to micromolar changes in intracellular H₂O₂. | [6] |
| Peroxyresorufin-1 (PR1) | H₂O₂ | Living mammalian cells | 5 µM | 530 | - | Red-fluorescent probe for H₂O₂ detection. | [6] |
| Peroxyxanthone-1 (PX1) | H₂O₂ | Living mammalian cells | 20 µM | - | - | Blue-fluorescent probe for H₂O₂ detection. | [6] |
| HNTs-PY (this compound modified nanotubes) | H₂O₂ | Not specified | Not specified | - | - | "Turn-off" response to H₂O₂ with a detection limit of 1 x 10⁻⁶ mol. | [5] |
| BTTQ | Boronic Acid Compounds | Living cells | 10 µM | 430 | 567 | Rapid and strong fluorescence response for dual-color imaging. | [9] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Glucose
This protocol is a generalized procedure based on the use of boronic acid-based probes for glucose detection in live cells.[2][10]
Materials:
-
This compound or a suitable derivative (e.g., Mc-CDBA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO.
-
Cell Staining: a. Wash the cells twice with warm PBS or serum-free medium. b. Dilute the this compound stock solution to the final working concentration (e.g., 10 µM) in pre-warmed cell culture medium. c. Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized for different cell types.[2]
-
Imaging: a. After incubation, gently wash the cells twice with warm PBS to remove excess probe. b. Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells. c. Image the cells using a fluorescence microscope equipped with a suitable filter set for pyrene (e.g., excitation around 340-390 nm and emission around 375-480 nm, noting that specific derivatives may have different spectral properties).[2] d. Acquire images at different time points to monitor dynamic changes in glucose levels if required.
Protocol 2: Detection of Intracellular Hydrogen Peroxide (H₂O₂)
This protocol provides a general method for detecting H₂O₂ in live cells using a boronic acid-based probe.[6][7]
Materials:
-
This compound or a suitable derivative (e.g., Peroxyfluor-1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets
-
H₂O₂ solution (for positive control)
Procedure:
-
Cell Culture: Culture cells in a suitable live-cell imaging vessel to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the boronic acid probe (e.g., 1-10 mM) in DMSO.
-
Cell Staining: a. Wash the cells twice with warm PBS or serum-free medium. b. Load the cells with the boronic acid probe at a final concentration of 5-20 µM in cell culture medium.[6] c. Incubate for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress (Optional): a. To induce H₂O₂ production, treat the cells with a known stimulant (e.g., a low concentration of H₂O₂ or a signaling molecule that induces ROS production).
-
Imaging: a. Wash the cells twice with warm PBS to remove the excess probe. b. Add fresh imaging medium. c. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe. d. Capture images before and after stimulation to observe changes in fluorescence intensity.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for using this compound in cellular imaging.
Caption: Signaling pathway for glucose detection using this compound.
Caption: Signaling pathway for H₂O₂ detection using this compound.
Caption: General experimental workflow for live-cell imaging with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for detection and measurement of hydrogen peroxide inside and outside of cells | Semantic Scholar [semanticscholar.org]
- 4. Methods for detection and measurement of hydrogen peroxide inside and outside of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Modification of Halloysite Nanotubes with this compound: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. A real-time method of imaging glucose uptake in single, living mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyrenylboronic Acid-Based Assay for Carbohydrate Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbohydrates are fundamental to a vast array of biological processes, and their detection is crucial in fields ranging from clinical diagnostics to food quality control.[1] Boronic acids have emerged as powerful tools for carbohydrate recognition due to their ability to form reversible covalent bonds with the 1,2- or 1,3-diol groups present in sugars.[2][3] This interaction is the foundation of many sensing systems.[4]
1-Pyrenylboronic acid is a particularly valuable compound for these assays. It integrates the diol-binding capability of the boronic acid group with the intrinsic and environmentally sensitive fluorescence of a pyrene core.[5][6] The pyrene moiety is well-known for its high quantum yield and the ability to form excimers (excited-state dimers), which exhibit a distinct, red-shifted fluorescence compared to the monomer.[7] This unique combination allows for the development of a highly sensitive, fluorescence-based assay for carbohydrate detection.
This document provides detailed protocols for utilizing a this compound-based assay, covering the underlying principles, experimental procedures, and data analysis.
Principle of the Assay: Signaling Pathway
The detection mechanism relies on the change in the fluorescence properties of this compound upon binding to a carbohydrate. As a Lewis acid, the boronic acid group reversibly binds with the cis-diol groups of a carbohydrate to form a more stable cyclic boronate ester.[3] This binding event alters the electronic environment of the pyrene fluorophore.
In a common sensing strategy, the binding of a carbohydrate can bring two pyrene moieties into close proximity, promoting the formation of an excimer. This results in a decrease in the monomer fluorescence intensity and a concurrent increase in the excimer fluorescence intensity, allowing for ratiometric detection. Alternatively, the binding can cause fluorescence quenching or enhancement through mechanisms like Photoinduced Electron Transfer (PET).[8] The specific response depends on the sensor's design and the assay conditions.
Caption: Signaling pathway of carbohydrate detection.
Quantitative Data Summary
The binding affinity of boronic acids to carbohydrates is dependent on several factors, including pH, solvent, and the specific structure of the sugar.[4][9] Generally, monoboronic acids like this compound exhibit the highest affinity for fructose.[4] The table below summarizes representative binding constant data for boronic acid-based sensors to illustrate typical selectivity trends.
| Carbohydrate | Binding Constant (Kₐ, M⁻¹) | Typical Conditions |
| D-Fructose | 1000 - 1550 | pH 7.4 - 7.8, Aqueous Buffer with co-solvent |
| D-Galactose | 158 | pH 7.77, 33% aq. MeOH |
| D-Glucose | 63 | pH 7.77, 33% aq. MeOH |
| D-Mannose | Weak binding | pH 7.4, Aqueous Buffer |
Note: Data is compiled from representative boronic acid sensors to show relative affinities.[4][10] Absolute values for this compound may vary and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Chemicals:
-
This compound (CAS 164461-18-1)[6]
-
Buffer components (e.g., Phosphate, HEPES, CHES)
-
pH adjustment solutions (e.g., NaOH, HCl)
-
Carbohydrates (e.g., D-Fructose, D-Glucose, D-Galactose, etc.)
-
Organic co-solvent if required (e.g., Methanol, DMSO)
-
Deionized water
-
-
Equipment:
-
Fluorometer with excitation and emission wavelength control
-
Cuvettes (Quartz, fluorescence grade)
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Protocol 1: Preparation of Stock Solutions
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 50 mM Phosphate buffer) at the desired pH (typically physiological pH 7.4, but can be optimized).[4] The pH is critical as the boronic acid-diol interaction is pH-dependent.[1][11]
-
This compound Stock: Dissolve a precise amount of this compound in a minimal amount of a suitable organic solvent (like DMSO) before diluting with the prepared buffer to the final desired concentration (e.g., 1 mM). Store protected from light.
-
Carbohydrate Stocks: Prepare high-concentration stock solutions (e.g., 1 M) of each carbohydrate in the same buffer used for the sensor stock.
Protocol 2: General Assay Workflow for Carbohydrate Detection
This protocol outlines the steps for measuring the fluorescence response of this compound to a carbohydrate sample.
Caption: General experimental workflow for the assay.
-
Prepare Sensor Working Solution: Dilute the this compound stock solution in the assay buffer to a final working concentration (e.g., 10 µM).
-
Blank Measurement: Transfer the sensor working solution to a quartz cuvette and measure its baseline fluorescence spectrum. Set the excitation wavelength appropriate for pyrene (e.g., ~340 nm) and record the emission spectrum (e.g., ~360-550 nm).
-
Titration: Add small, precise aliquots of the carbohydrate stock solution to the cuvette.
-
Incubation & Mixing: After each addition, mix the solution gently and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure the binding equilibrium is reached.[12]
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the carbohydrate.
-
Data Collection: Repeat steps 3-5 for a range of carbohydrate concentrations to generate a titration curve.
Protocol 3: Determination of Binding Constant (Kₐ)
The data from the titration experiment can be used to determine the binding constant (association constant, Kₐ).
-
Data Extraction: From the collected spectra, extract the fluorescence intensity at the wavelength of maximum change (e.g., the monomer or excimer emission peak).
-
Plotting: Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.
-
Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear regression analysis) to calculate the Kₐ. For a 1:1 stoichiometry, the Benesi-Hildebrand method or non-linear curve fitting can be applied.
Data Interpretation: Logical Relationships
The relationship between carbohydrate concentration and the fluorescence signal is the core of the assay's quantitative power. At low carbohydrate concentrations, the unbound this compound will dominate, resulting in a strong monomer emission. As the carbohydrate concentration increases, the equilibrium shifts towards the bound state, leading to a change in the fluorescence signal.
Caption: Logical flow of the assay principle.
Applications
This assay provides a versatile platform for various applications in research and development:
-
Biochemical Assays: Monitoring enzymatic reactions that produce or consume carbohydrates.[13]
-
High-Throughput Screening: Screening for inhibitors of carbohydrate-binding proteins or enzymes.
-
Quality Control: Quantifying specific sugars in food, beverages, or pharmaceutical formulations.
-
Cellular Imaging: With appropriate derivatization, boronic acid probes can be used for imaging glycans on cell surfaces or for intracellular glucose monitoring.[14][15]
-
Diagnostics: Development of sensors for monitoring glucose levels in biological fluids.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the general time scale question of boronic acid binding with sugars in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 1-Pyrenylboronic Acid Derivatives for Enhanced Selectivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 1-pyrenylboronic acid derivatives. These compounds are of significant interest due to their unique photophysical properties, stemming from the pyrene moiety, combined with the versatile binding capabilities of the boronic acid group. This combination allows for the rational design of fluorescent probes with enhanced selectivity for biologically relevant molecules such as saccharides and for targeting specific cellular features, like the sialic acid residues overexpressed on cancer cells.
Synthesis of this compound and Its Derivatives
The synthesis of this compound serves as the foundational step for accessing a wide range of functionalized derivatives. The most common approach involves the lithiation of 1-bromopyrene followed by quenching with a borate ester. More complex derivatives, such as (4-(Pyren-1-yl)phenyl)boronic acid, are typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromopyrene.
Materials:
-
1-Bromopyrene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromopyrene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 to 1.2 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the resulting solution, add trimethyl borate (1.2 to 1.5 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Protocol 2: Synthesis of (4-(Pyren-1-yl)phenyl)boronic Acid via Suzuki Coupling
This protocol outlines the synthesis of a key derivative for enhanced selectivity in biological applications.
Materials:
-
1-Bromopyrene
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or its corresponding boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add 1-bromopyrene (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours, or heat in a microwave reactor at a specified temperature and time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired product.
Characterization Data
Proper characterization of the synthesized compounds is crucial. The following table provides typical NMR data for this compound and a key derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| This compound | 8.0-9.2 (m, 9H, pyrene protons), 8.2 (s, 2H, B(OH)₂) | 124-135 (pyrene carbons), ~130 (C-B) | Expected [M+H]⁺: 247.09 |
| (4-(Pyren-1-yl)phenyl)boronic acid | 7.5-8.5 (m, 13H, aromatic protons), 8.3 (s, 2H, B(OH)₂) | 124-145 (aromatic carbons), ~135 (C-B) | Expected [M+H]⁺: 323.12 |
Applications in Selective Sensing of Saccharides
This compound derivatives are excellent candidates for fluorescent sensors for saccharides due to the reversible formation of boronate esters with diols. The pyrene moiety's fluorescence is sensitive to changes in its microenvironment, which are induced upon saccharide binding.
Protocol 3: General Procedure for Saccharide Sensing using Fluorescence Spectroscopy
This protocol describes a general method for evaluating the interaction between a pyrenylboronic acid derivative and a saccharide.
Materials:
-
Pyrenylboronic acid derivative stock solution (e.g., 1 mM in DMSO or methanol)
-
Saccharide stock solution (e.g., 1 M in buffer)
-
Aqueous buffer of desired pH (e.g., phosphate or HEPES buffer)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the pyrenylboronic acid derivative in the aqueous buffer (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the binding and fluorescence properties.
-
Fluorescence Measurement:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (monomer and/or excimer emission of pyrene) using an appropriate excitation wavelength (typically around 340 nm for pyrene).
-
Incrementally add small aliquots of the saccharide stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (at a specific wavelength for monomer or excimer emission) as a function of the saccharide concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis.
-
Quantitative Data for Saccharide Sensing
The selectivity of pyrenylboronic acid derivatives for different saccharides can be quantified by comparing their binding constants.
| Sensor | Analyte | Binding Constant (K, M⁻¹) | Reference |
| Pyrene-appended boronic acid | D-Fructose | 353 | [1] |
| Pyrene-appended boronic acid | D-Glucose | 1378 | [1] |
| Diboronic acid pyrene derivative | D-Glucose | High Affinity (excimer formation) | [2] |
Applications in Cancer Cell Targeting and Bioimaging
Phenylboronic acid derivatives exhibit a strong affinity for sialic acid, a sugar that is often overexpressed on the surface of cancer cells. This interaction provides a mechanism for the selective targeting and imaging of cancer cells.
Protocol 4: Fluorescence Microscopy of Cancer Cells
This protocol provides a general procedure for staining cancer cells with a pyrenylboronic acid-based fluorescent probe.
Materials:
-
Cancer cell line known to overexpress sialic acid (e.g., HeLa, MCF-7)
-
Normal cell line (as a control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Pyrenylboronic acid fluorescent probe stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for pyrene (Ex/Em ~340/380-500 nm)
Procedure:
-
Cell Culture: Culture the cancer and control cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Probe Incubation:
-
Dilute the pyrenylboronic acid probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells several times with PBS to remove any unbound probe.
-
Imaging (Live Cells): Add fresh cell culture medium or PBS to the cells and immediately image them using a fluorescence microscope.
-
Imaging (Fixed Cells - Optional):
-
After washing, fix the cells with the fixative for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Compare the fluorescence intensity and localization between the cancer cells and the control cells. Enhanced fluorescence in the cancer cells indicates selective targeting.
Signaling Pathways and Logical Relationships
Synthesis Workflow
The synthesis of functionalized this compound derivatives often follows a logical workflow starting from commercially available precursors.
Caption: Synthetic route to functionalized this compound derivatives.
Saccharide Sensing Mechanism
The fluorescence response of pyrene-based boronic acid sensors upon saccharide binding is a key principle for their application.
Caption: Mechanism of saccharide detection by a pyrene-boronic acid sensor.
Signaling Pathway of Proteasome Inhibition in Cancer Cells
Boronic acid derivatives, including those with a pyrene moiety, can act as proteasome inhibitors. This inhibition triggers a cascade of events leading to apoptosis.[3][4]
Caption: Apoptosis induction via proteasome inhibition by pyrenylboronic acid derivatives.[3][4]
References
Application Notes and Protocols for 1-Pyrenylboronic Acid in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenylboronic acid is a versatile fluorescent probe that combines the environmentally sensitive fluorescence of the pyrene moiety with the selective reactivity of the boronic acid group.[1] This unique combination makes it a valuable tool for the detection of biologically relevant molecules such as saccharides and reactive oxygen species (ROS).[2] The boronic acid functional group can reversibly bind with cis-1,2- and cis-1,3-diols, which are common structural motifs in saccharides like glucose and fructose.[3] This binding event can modulate the fluorescence properties of the pyrene core, leading to a detectable signal. Additionally, this compound can undergo chemoselective reactions with certain ROS, such as hydrogen peroxide, resulting in a change in its fluorescence output.[4][5] These characteristics make this compound a powerful tool in various research and development areas, including biochemical assays, cellular imaging, and the development of diagnostic sensors.[1]
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁BO₂ | [2] |
| Molecular Weight | 246.07 g/mol | [6] |
| Appearance | White to light brown solid | |
| Purity | ≥95.0 % | [6] |
Synthesis Protocol of this compound
A common method for the synthesis of this compound involves the reaction of 1-bromopyrene with an organolithium reagent followed by quenching with a borate ester.
Materials:
-
1-Bromopyrene
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-bromopyrene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi in hexane dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for approximately 1 hour.
-
Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction mixture to warm up to room temperature and stir for about 2 hours.
-
Quench the reaction by adding 2N HCl to adjust the pH to the acidic range.
-
Extract the product into a mixture of ethyl acetate and hexane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Application 1: Detection of Saccharides
The ability of the boronic acid moiety to form reversible covalent bonds with the cis-diol groups of saccharides is the basis for their detection using this compound. This interaction alters the electronic environment of the pyrene fluorophore, leading to changes in its fluorescence emission.
Signaling Pathway for Saccharide Detection
The interaction between this compound and a saccharide typically follows a mechanism involving Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the unbound state, the lone pair of electrons on the nitrogen atom (if present in a specific sensor design) or the hydroxyl groups of the boronic acid can quench the fluorescence of the pyrene. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to the formation of a cyclic boronate ester. This binding event can disrupt the quenching mechanism, resulting in an increase in fluorescence intensity ("turn-on" response) or a shift in the emission wavelength.
Experimental Protocol for Glucose Detection
This protocol provides a general guideline for the detection of glucose using this compound in a fluorescence spectrometer.
Materials:
-
This compound
-
Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of glucose (e.g., 1 M) in PBS.
-
-
Working Solution Preparation:
-
Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.
-
-
Fluorescence Measurement:
-
Transfer the this compound working solution to a quartz cuvette.
-
Place the cuvette in the fluorescence spectrophotometer.
-
Set the excitation wavelength (typically in the range of 340-360 nm for pyrene derivatives) and record the emission spectrum (typically in the range of 370-500 nm). Note the initial fluorescence intensity (F₀) at the emission maximum.
-
-
Titration with Glucose:
-
Add small aliquots of the glucose stock solution to the cuvette containing the this compound solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum. Note the fluorescence intensity (F) at the same emission maximum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀ or F - F₀) against the concentration of glucose.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Quantitative Data for Saccharide Sensing (Comparative)
| Sensor | Saccharide | Binding Constant (Kₐ, M⁻¹) | Reference |
| Phenylboronic acid | Fructose | 4370 | |
| Phenylboronic acid | Glucose | 110 | |
| Diboronic acid sensor 7 | Glucose | 1472 | |
| Diboronic acid sensor 7 | Fructose | 34 | |
| Diboronic acid sensor 7 | Galactose | 30 | |
| CN-DBA | Glucose | 6489.5 | [7] |
| Ca-CDBA | Glucose | 4.5 x 10³ | [8] |
| Mc-CDBA | Glucose | 7.1 x 10² | [8] |
Application 2: Detection of Reactive Oxygen Species (ROS)
This compound can be utilized for the detection of specific ROS, particularly hydrogen peroxide (H₂O₂). The detection mechanism involves the chemoselective oxidation of the boronic acid group to a phenol, which alters the fluorescence properties of the pyrene fluorophore.[4][5]
Signaling Pathway for H₂O₂ Detection
The reaction of this compound with H₂O₂ leads to the formation of a peroxyboronate intermediate, which then rearranges to a borate ester. Subsequent hydrolysis yields 1-hydroxypyrene, a highly fluorescent compound with different spectral properties compared to the starting boronic acid. This "turn-on" or ratiometric response allows for the sensitive detection of H₂O₂.
Experimental Protocol for Hydrogen Peroxide Detection
This protocol outlines a general procedure for the detection of H₂O₂ using this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO or other suitable organic solvent
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare a fresh stock solution of H₂O₂ by diluting the 30% stock solution in phosphate buffer. The concentration should be determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
-
Reaction and Measurement:
-
In a quartz cuvette, add the phosphate buffer and the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the this compound solution.
-
Add a specific concentration of H₂O₂ to the cuvette and mix.
-
Monitor the change in fluorescence intensity or spectral shape over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to determine the reaction kinetics.
-
To determine the limit of detection, perform a concentration-dependent study by adding varying concentrations of H₂O₂ and measuring the fluorescence response after a fixed incubation time. The limit of detection can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
-
Quantitative Data for ROS Sensing (Comparative)
Specific quantitative data for this compound as a hydrogen peroxide sensor is limited. The table below provides the limit of detection for other boronic acid-based fluorescent probes for H₂O₂.
| Probe | Limit of Detection (LOD) | Reference |
| BNBD | 1.8 nM | |
| CN-DBA | 1.51 µM (for glucose) | [7] |
| Mc-CDBA | 1.37 µM (for glucose) | [8] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for using this compound in fluorescence spectroscopy for analyte detection.
Conclusion
This compound is a valuable fluorescent probe with significant potential in the detection of saccharides and reactive oxygen species. Its environmentally sensitive pyrene core and selective boronic acid group allow for the development of robust and sensitive assays. The provided protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their fluorescence spectroscopy studies. Further optimization of experimental conditions may be required for specific applications and instrumentation.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Pyrenylboronic Acid in the Detection of Reactive Oxygen Species
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1][2] In biological systems, ROS play a dual role; they are essential for various signaling pathways and cellular processes at low concentrations, but can cause significant damage to lipids, proteins, and DNA at elevated levels, a state known as oxidative stress.[2][3] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the sensitive and selective detection of specific ROS is crucial for understanding disease mechanisms and for the development of novel therapeutics.
1-Pyrenylboronic acid is a fluorescent probe that has emerged as a valuable tool for the detection of certain ROS, particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[4][5][6] Its application leverages the well-established reactivity of the boronic acid functional group with these specific ROS, coupled with the inherent fluorescent properties of the pyrene moiety.[7][8] The pyrene core provides a strong fluorescent signal, making it suitable for various detection modalities, including fluorometric assays and fluorescence microscopy.[5][7]
Mechanism of Action
The detection mechanism of this compound is based on a chemoselective oxidation reaction. The boronic acid group of this compound reacts specifically with certain ROS, such as hydrogen peroxide and peroxynitrite.[9] This irreversible oxidation converts the boronic acid to a corresponding phenol, in this case, 1-hydroxypyrene. This conversion results in a change in the fluorescence properties of the pyrene fluorophore, which can be a "turn-on" or "turn-off" response depending on the specific molecular design and environment.[4] For instance, a study involving this compound grafted onto halloysite nanotubes reported a "turn-off" fluorescence response upon reaction with hydrogen peroxide.[4]
The general reaction mechanism is as follows:
Caption: Reaction of this compound with ROS.
Data Presentation
While specific quantitative data for free this compound is not extensively documented in the readily available literature, the following table summarizes the typical photophysical properties of pyrene-based probes and the performance of boronic acid-based sensors for ROS. This information provides a valuable reference for designing experiments with this compound.
| Parameter | This compound (Probe) | 1-Hydroxypyrene (Product) | Notes |
| Excitation Wavelength (λex) | ~340 nm | ~340 nm | Pyrene derivatives typically have excitation maxima in this region. The exact wavelength can be solvent-dependent. |
| Emission Wavelength (λem) | ~375 nm and ~395 nm (monomer) | ~385 nm and ~405 nm | A shift in emission or a change in the ratio of monomer to excimer fluorescence (~470 nm) can be observed. The oxidized product, 1-hydroxypyrene, will have altered fluorescence characteristics. |
| Quantum Yield (Φ) | Varies | Varies | The quantum yield is expected to change upon oxidation, forming the basis of detection. |
| Selectivity | H₂O₂, ONOO⁻ | - | Boronic acid-based probes are known to react with both hydrogen peroxide and peroxynitrite. The reaction with peroxynitrite is often significantly faster.[6][10] |
| Limit of Detection (LOD) | Analyte Dependent | - | For similar boronic acid-based probes, LODs for peroxynitrite can be in the nanomolar range (e.g., 16 nM for PCL-1).[6][10] A study on this compound modified nanotubes showed detection of H₂O₂ down to 1 x 10⁻⁶ mol.[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in the detection of ROS. Optimization of probe concentration, incubation time, and instrument settings is recommended for specific experimental systems.
In Vitro Detection of ROS (Fluorometric Assay)
This protocol describes the use of this compound to detect ROS in a cell-free system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS source (e.g., hydrogen peroxide, SIN-1 for peroxynitrite generation)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 1-10 µM). Vortex to ensure complete dissolution.
-
Assay Setup: To the wells of a 96-well plate, add your sample containing the suspected ROS. Include positive controls (known concentration of H₂O₂ or a peroxynitrite donor) and negative controls (buffer only).
-
Probe Addition: Add the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Use an excitation wavelength of approximately 340 nm and record the emission spectrum or intensity at key wavelengths (e.g., ~375 nm, ~395 nm, and ~470 nm for monomer and potential excimer fluorescence).
-
Data Analysis: Compare the fluorescence intensity of the samples to the controls to determine the relative amount of ROS. A standard curve can be generated using known concentrations of the target ROS.
Cellular Imaging of ROS
This protocol provides a general guideline for using this compound to visualize intracellular ROS.
Materials:
-
This compound stock solution (as above)
-
Cell culture medium (phenol red-free is recommended to reduce background fluorescence)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
ROS inducer (e.g., phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for pyrene)
Experimental Workflow:
Caption: Workflow for cellular ROS imaging.
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
ROS Induction (Optional): If studying induced ROS production, treat the cells with an appropriate stimulus (e.g., PMA, LPS) for the desired time. Include an untreated control group.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium. Add fresh, pre-warmed medium containing this compound at the desired final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or medium to remove any excess, unloaded probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using an excitation wavelength around 340 nm and appropriate emission filters.
-
Analysis: Quantify the fluorescence intensity of the cells in the treated versus control groups to assess the change in intracellular ROS levels.
Selectivity of this compound
Boronic acid-based probes are known to react with a limited number of ROS, primarily hydrogen peroxide and peroxynitrite. Their reactivity towards other common ROS is generally low.
Caption: Selectivity of boronic acid probes for different ROS.
Conclusion
This compound is a promising fluorescent probe for the detection of hydrogen peroxide and peroxynitrite. Its mechanism of action, based on the specific oxidation of the boronic acid moiety, leads to a detectable change in the fluorescence of the pyrene core. While further characterization of the photophysical properties of the free probe and its oxidized product is needed, the provided protocols offer a solid foundation for its application in both in vitro and cellular systems. The selectivity of boronic acid-based probes makes them valuable tools for studying the specific roles of H₂O₂ and ONOO⁻ in various biological and pathological processes. As with any fluorescent probe, careful experimental design and appropriate controls are essential for obtaining reliable and meaningful results.
References
- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Modification of Halloysite Nanotubes with this compound: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 8. watson-int.com [watson-int.com]
- 9. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1-Pyrenylboronic Acid for the Fluorescent Labeling of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoproteins are integral to a vast array of biological processes, including cell signaling, immune responses, and host-pathogen interactions. The ability to selectively label and detect glycoproteins is crucial for understanding their function and for the development of novel diagnostics and therapeutics. 1-Pyrenylboronic acid is a fluorescent probe that offers a valuable tool for the specific labeling of glycoproteins. This compound comprises a pyrene moiety, a well-characterized fluorophore, and a boronic acid group. The boronic acid functional group forms a reversible covalent bond with the cis-diol groups present in the carbohydrate moieties of glycoproteins, such as sialic acids. This specific interaction allows for the targeted fluorescent tagging of glycoproteins for subsequent detection and analysis.
Principle of the Method
The labeling of glycoproteins with this compound is based on the formation of a cyclic boronate ester between the boronic acid and the cis-1,2- or 1,3-diol functionalities on the glycan chains of glycoproteins. This reaction is typically performed in an aqueous buffer at a slightly alkaline pH, which favors the formation of the boronate ester. The pyrene group serves as a fluorescent reporter, allowing for the detection of the labeled glycoprotein using standard fluorescence spectroscopy or imaging techniques. The reversible nature of the boronic acid-diol interaction allows for potential elution or competitive displacement if required for specific applications.
Data Presentation
Quantitative data for the interaction of this compound with specific glycoproteins is not extensively available in the public literature. However, data from similar fluorescent boronic acid probes can provide an indication of the expected performance. The following table summarizes relevant quantitative data for a comparable fluorescent boronic acid-based glycoprotein detection system. Researchers should determine these parameters for their specific application with this compound.
| Parameter | Value | Analyte & Probe | Citation |
| Detection Limit | 0.02 µM | Horseradish Peroxidase (HRP) with a quinoline-based fluorescent boronic acid | [1] |
| Linear Range | 0.05 - 1 µM | HRP with a quinoline-based fluorescent boronic acid | [1] |
| Dissociation Constant (Kd) | Data not available | - | |
| Labeling Efficiency | Data not available | - | |
| Quantum Yield (Φ) of Conjugate | Data not available | - |
Visualization of the Labeling Workflow
Caption: Workflow for labeling glycoproteins with this compound.
Experimental Protocols
The following protocols are generalized based on methods for similar fluorescent boronic acids and should be optimized for the specific glycoprotein and experimental context.
Protocol 1: Fluorescent Labeling of a Purified Glycoprotein
Materials:
-
Purified glycoprotein solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the glycoprotein solution: Dissolve the purified glycoprotein in 0.1 M phosphate buffer (pH 8.5) to a final concentration of 0.2 - 1.0 mg/mL.[2]
-
Labeling reaction: Add the this compound stock solution to the glycoprotein solution to achieve a final concentration of approximately 0.1 mM.[2] The optimal molar ratio of the probe to the glycoprotein should be determined empirically.
-
Incubation: Incubate the reaction mixture at 20°C for 4 hours in the dark.[2] Alternative conditions that may be explored include incubation at room temperature for 1 hour or at 4°C overnight.
-
Purification of the labeled glycoprotein:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 0.1 M phosphate buffer (pH 8.5).
-
Apply the reaction mixture to the column.
-
Elute the labeled glycoprotein with the equilibration buffer. The labeled glycoprotein will elute in the void volume, while the smaller, unreacted this compound will be retained.
-
Collect the fractions containing the labeled protein, which can be identified by measuring the absorbance at 280 nm (for protein) and the characteristic excitation/emission wavelengths of pyrene (e.g., Ex: ~340 nm, Em: ~375-395 nm).
-
-
Analysis:
-
Confirm labeling by acquiring the fluorescence spectrum of the purified, labeled glycoprotein.
-
Analyze the labeled glycoprotein by SDS-PAGE and visualize the fluorescent bands using a UV transilluminator.
-
Protocol 2: In-gel Detection of Glycoproteins in a Complex Mixture
This protocol is adapted from a method for detecting glycated proteins using fluorescent boronic acids in gel electrophoresis.
Materials:
-
Protein sample (e.g., cell lysate, serum)
-
This compound solution (0.5 mM in an appropriate buffer)
-
SDS-PAGE reagents and equipment
-
UV transilluminator or gel imaging system with UV capabilities
Procedure:
-
Sample incubation: Mix your protein sample with the 0.5 mM this compound solution. For example, 1 µL of a 10-fold diluted human serum can be incubated with the fluorescent boronic acid solution.
-
Incubation: Incubate the mixture at room temperature for 1 hour. For less stable samples, incubation can be performed overnight at 4°C.
-
SDS-PAGE: Add SDS-PAGE sample loading buffer to the incubated sample, heat as required, and run the sample on a polyacrylamide gel.
-
Visualization: After electrophoresis, visualize the fluorescently labeled glycoproteins directly in the gel using a UV transilluminator.
Signaling Pathway and Binding Interaction Visualization
References
Application Notes and Protocols for Monitoring Enzyme Activity with 1-Pyrenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for monitoring the activity of enzymes that produce diol-containing products using the fluorescent probe 1-Pyrenylboronic acid. The protocol is centered around an indirect assay for β-galactosidase, an enzyme that hydrolyzes lactose into D-glucose and D-galactose. The production of these monosaccharides, which are vicinal diols, is detected by the change in fluorescence of this compound upon binding. This application note offers a sensitive and continuous method for determining enzyme kinetics and for high-throughput screening of enzyme inhibitors.
Introduction
Enzyme activity assays are fundamental tools in biochemical research and drug discovery.[1] Fluorescence-based assays, in particular, offer high sensitivity and the ability for real-time monitoring of reaction kinetics.[2] this compound is a fluorescent compound whose emission properties are sensitive to its local environment.[3][4] The boronic acid moiety of this molecule can reversibly bind to vicinal diols, such as those found in carbohydrates.[3] This interaction can lead to a modulation of the fluorescence signal, providing a basis for a detection system.[5][6]
This application note describes an experimental setup for monitoring the activity of β-galactosidase. This enzyme catalyzes the hydrolysis of lactose into D-glucose and D-galactose.[7][8] Both of these products contain diol functionalities that can be recognized by this compound. The binding of the monosaccharide products to this compound results in a measurable change in its fluorescence intensity, which can be directly correlated with enzyme activity.
Signaling Pathway and Experimental Workflow
The principle of the assay is based on a two-step process. First, the enzyme catalyzes the conversion of a non-diol substrate into a diol-containing product. Second, the fluorescent probe, this compound, binds to the diol product, resulting in a change in its fluorescence emission.
The experimental workflow involves preparing the necessary reagents, initiating the enzymatic reaction, and monitoring the change in fluorescence over time.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 164461-18-1)
-
β-Galactosidase from Aspergillus oryzae (e.g., Sigma-Aldrich G5160)
-
Lactose monohydrate (substrate)
-
Sodium phosphate buffer (pH 7.3)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.3.[9][10][11]
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store protected from light at -20°C.
-
Lactose Stock Solution (100 mM): Dissolve lactose monohydrate in assay buffer.
-
β-Galactosidase Stock Solution (1 mg/mL): Dissolve β-galactosidase in assay buffer. Prepare fresh and keep on ice. Further dilutions should be made in assay buffer to achieve the desired final concentration.
Assay Protocol for Enzyme Kinetics (Michaelis-Menten Analysis)
-
Prepare Substrate Dilutions: Prepare a series of lactose dilutions in assay buffer from the 100 mM stock solution to achieve final concentrations ranging from, for example, 0.5 mM to 20 mM in the assay wells.
-
Prepare Assay Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 5 µL of this compound stock solution (10 mM) to each well (final concentration will be 100 µM).
-
Add 50 µL of each lactose dilution to the respective wells.
-
Add assay buffer to bring the volume in each well to 190 µL.
-
Include a "no enzyme" control for each substrate concentration.
-
-
Equilibrate: Incubate the plate at 37°C for 5 minutes.[11]
-
Initiate Reaction: Add 10 µL of a freshly diluted β-galactosidase solution (e.g., 10 µg/mL) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes. Use an excitation wavelength of approximately 340 nm and an emission wavelength in the range of 380-420 nm. The optimal wavelengths should be determined empirically.
-
Data Analysis:
-
For each lactose concentration, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus lactose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]
-
Protocol for Inhibitor Screening
-
Prepare Assay Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 5 µL of this compound stock solution (10 mM).
-
Add 10 µL of inhibitor solution at various concentrations (or a single concentration for primary screening). For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 50 µL of lactose solution at a concentration equal to the Km value determined previously.
-
Add assay buffer to bring the volume to 190 µL.
-
-
Pre-incubate: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of diluted β-galactosidase solution to each well.
-
Measure Fluorescence: Monitor the fluorescence intensity as described in the enzyme kinetics protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rates in the presence and absence of the inhibitor.
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters for β-Galactosidase
| Parameter | Value | Standard Error |
| Vmax (RFU/min) | [Insert Value] | [Insert Value] |
| Km (mM) | [Insert Value] | [Insert Value] |
| kcat (s-1) | [Insert Value] | [Insert Value] |
| kcat/Km (M-1s-1) | [Insert Value] | [Insert Value] |
RFU = Relative Fluorescence Units
Table 2: Inhibition of β-Galactosidase Activity by a Test Compound
| Inhibitor Conc. (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | [Insert Value] | 0 |
| 1 | [Insert Value] | [Insert Value] |
| 5 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 25 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
IC50 Value: [Insert Value] µM
Discussion
The described method provides a robust and sensitive platform for monitoring the activity of β-galactosidase and other enzymes that produce diol-containing products. The use of this compound as a fluorescent reporter offers several advantages, including the potential for a continuous assay format and high sensitivity. The protocol can be readily adapted for high-throughput screening of enzyme inhibitors, making it a valuable tool in drug discovery and development. It is important to empirically determine the optimal excitation and emission wavelengths for the this compound-diol complex under the specific assay conditions to maximize the signal-to-noise ratio. Further characterization of the binding affinity of this compound for different monosaccharides will aid in the interpretation of the kinetic data.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 9. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. researchgate.net [researchgate.net]
Fabricating Solid-State Sensors Using 1-Pyrenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication and utilization of solid-state sensors based on 1-Pyrenylboronic acid (1-PBA). 1-PBA is a versatile fluorescent probe that exhibits changes in its emission spectrum upon binding to analytes containing diol or fluoride moieties. This property makes it a valuable tool for the development of sensors for a wide range of biologically and environmentally significant molecules, including saccharides and fluoride ions.
These protocols are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in developing and applying 1-PBA-based solid-state sensors in their respective fields. The methodologies outlined below cover the preparation of sensors on various solid supports, including graphene foam, silica nanoparticles, and polymer monoliths, as well as their application in the detection of specific analytes.
Principles of this compound-Based Sensing
The sensing mechanism of 1-PBA relies on the interaction of its boronic acid group with target analytes. The pyrene moiety of 1-PBA is highly fluorescent.
-
Saccharide Detection: Boronic acids are known to reversibly bind with 1,2- or 1,3-diols to form cyclic esters.[1][2][3] Saccharides, which are rich in diol groups, readily interact with 1-PBA. This binding event can alter the electronic properties of the pyrene fluorophore, leading to a change in its fluorescence emission. This change, which can be an enhancement or quenching of the fluorescence signal, can be correlated to the concentration of the saccharide.
-
Fluoride Detection: this compound can also act as a Lewis acid and interact with fluoride ions. This interaction can lead to the formation of a fluoroborate species, which can trigger the aggregation of 1-PBA molecules. This aggregation promotes the formation of pyrene excimers, which have a distinct and red-shifted fluorescence emission compared to the monomeric form.[4][5][6] The intensity of this excimer emission can be used to quantify the concentration of fluoride ions.
Data Presentation: Quantitative Sensor Performance
The following tables summarize the key performance metrics of this compound-based solid-state sensors for the detection of various analytes as reported in the literature.
Table 1: Performance of this compound-Based Saccharide Sensors
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Binding Constant (K) | Reference |
| Graphene Foam | Lactate | 0.1 - 20 mM | 1.3 mM (in buffer) | Klactate = 75 M-1 (in buffer) | [7][8] |
| Graphene Foam | Lactate | Not Specified | 1.4 mM (in artificial sweat) | Klactate = 460 M-1 (in artificial sweat) | [7][8] |
| Graphene Foam | Lactate | Not Specified | 1.8 mM (in human serum) | Klactate = 340 M-1 (in human serum) | [7][8] |
| Carbazole Pyridinium Boronic Acid (in solution) | Glucose | Not Specified | 5.9 x 10-7 M | 2.3 x 106 M-1 | [9] |
Table 2: Performance of this compound-Based Fluoride Sensors
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Apparent Binding Constant (Kapp) | Reference |
| Pyreneboronic acid-catechol ensemble (in solution) | Fluoride | ppm levels | Not Specified | > 103 M-1 | [4][5][6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of solid-state sensors using this compound and its derivatives.
Protocol 1: Fabrication of a Graphene Foam-Based Lactate Sensor
This protocol describes the fabrication of a lactate sensor by immobilizing a pyrene-appended boronic acid derivative onto a graphene foam electrode via drop-casting.[7][8]
Materials:
-
Graphene foam electrodes
-
4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide (or a similar pyrene-appended boronic acid)
-
Chloroform (>99%)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Lactic acid standard solutions
-
Micropipettes
Equipment:
-
Electrochemical impedance spectrometer
-
Nitrogen gas stream
Procedure:
-
Preparation of the Boronic Acid Solution:
-
Prepare a 1 mg/mL solution of the pyrene-appended boronic acid in chloroform.
-
-
Immobilization of the Boronic Acid:
-
Using a micropipette, carefully drop-cast 5 µL of the boronic acid solution onto the working area of the graphene foam electrode.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen.
-
-
Sensor Characterization (Electrochemical Impedance Spectroscopy):
-
Place a 100 µL droplet of 0.1 M phosphate buffer (pH 7.0) onto the functionalized graphene foam electrode, ensuring it covers the working, counter, and reference electrodes.
-
Perform electrochemical impedance spectroscopy (EIS) measurements to obtain the baseline capacitance of the sensor.
-
-
Lactate Sensing:
-
Prepare a series of lactic acid standard solutions in the desired buffer (e.g., phosphate buffer at pH 4.0 for optimal performance with some derivatives).[7][8]
-
Replace the buffer droplet on the sensor with 100 µL of a lactic acid standard solution.
-
Perform EIS measurements and record the change in capacitance.
-
Repeat for each standard solution to generate a calibration curve.
-
Protocol 2: Preparation of a Pyreneboronic Acid-Catechol Ensemble for Fluoride Sensing (Solution-Based)
This protocol details the preparation of a solution-based sensing ensemble for the detection of fluoride ions. While not a solid-state sensor in the strictest sense, this protocol is fundamental to understanding the signaling mechanism that can be adapted to solid-state formats.[4][5][6]
Materials:
-
This compound (1-PBA)
-
Protocatechuic acid (PCA)
-
Sodium fluoride (NaF)
-
Aqueous buffer solution (e.g., acidic buffer)
-
Organic solvent (if needed for stock solutions)
Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of 1-PBA, PCA, and NaF in the appropriate solvent. The final sensing solution should be aqueous.
-
-
Sensing Ensemble Formation:
-
In a cuvette, mix 1-PBA and PCA in the desired aqueous buffer to form the sensing ensemble. The optimal concentrations and ratio should be determined experimentally but a starting point could be in the micromolar range.
-
-
Fluoride Detection:
-
Record the baseline fluorescence spectrum of the 1-PBA-PCA ensemble. Excite the pyrene moiety at its absorption maximum (around 340-350 nm) and record the emission spectrum.
-
Add aliquots of the NaF stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Monitor the increase in the excimer emission of pyrene (typically around 450-500 nm) as a function of fluoride concentration.
-
Protocol 3: Covalent Immobilization of this compound on a Silica Surface (General Approach)
This protocol provides a general workflow for the covalent attachment of this compound to a silica surface, which can be in the form of nanoparticles or a planar substrate. This method typically involves silanization of the silica surface to introduce reactive groups, followed by coupling with a functionalized 1-PBA derivative.
Materials:
-
Silica nanoparticles or silica-coated substrate
-
(3-Aminopropyl)triethoxysilane (APTES) or other suitable organosilane
-
This compound derivative with a reactive group (e.g., carboxylic acid or NHS-ester)
-
Anhydrous toluene or ethanol
-
Coupling agents (e.g., EDC/NHS for carboxylic acid derivatives)
-
Appropriate buffers and solvents for washing
Equipment:
-
Reaction vessel with reflux condenser
-
Centrifuge (for nanoparticles)
-
Shaker or sonicator
Procedure:
-
Silica Surface Activation (Aminosilanization):
-
Clean the silica surface thoroughly (e.g., with piranha solution for planar substrates, followed by extensive rinsing with deionized water).
-
Disperse the silica material in anhydrous toluene or ethanol.
-
Add APTES (typically 1-5% v/v) to the silica dispersion.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling, wash the aminosilanized silica extensively with the solvent to remove unreacted APTES. For nanoparticles, this can be done by repeated centrifugation and redispersion.
-
-
Covalent Coupling of 1-PBA Derivative:
-
For Carboxylic Acid Derivatives:
-
Activate the carboxylic acid group of the 1-PBA derivative using a coupling agent like EDC and NHS in an appropriate buffer (e.g., MES buffer at pH 6.0).
-
Add the aminosilanized silica to the activated 1-PBA solution.
-
Allow the reaction to proceed for several hours at room temperature with gentle shaking.
-
-
For NHS-Ester Derivatives:
-
Directly react the aminosilanized silica with the 1-PBA-NHS ester derivative in a suitable buffer (e.g., PBS at pH 7.4).
-
-
-
Final Washing:
-
Wash the 1-PBA functionalized silica thoroughly with appropriate buffers and solvents to remove any non-covalently bound molecules.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Workflow for the fabrication and use of a graphene-based saccharide sensor.
Caption: Signaling pathway for fluoride detection using this compound.
Caption: General workflow for covalent immobilization of 1-PBA on a silica surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile Fabrication of Hierarchically Porous Boronic Acid Group-Functionalized Monoliths With Optical Activity for Recognizing Glucose With Different Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 2011-ichem.xmu.edu.cn [2011-ichem.xmu.edu.cn]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Troubleshooting fluorescence quenching in 1-Pyrenylboronic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-pyrenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent molecule that combines the environmentally sensitive fluorophore, pyrene, with a boronic acid moiety.[1][2] This unique structure makes it a valuable tool in various research areas. The boronic acid group can reversibly bind with molecules containing cis-diol groups, such as saccharides (e.g., glucose), making it a popular choice for developing fluorescent sensors for these analytes.[1][3] Its fluorescent properties also allow it to be used as a probe in materials science and for bioimaging.[2]
Q2: What are the main fluorescence quenching mechanisms for this compound?
The fluorescence of this compound is primarily modulated by three key quenching mechanisms:
-
Photoinduced Electron Transfer (PET): This is a common mechanism in saccharide sensing. In the unbound state, the boronic acid group can quench the pyrene fluorescence. Upon binding to a diol, this quenching is suppressed, leading to an increase in fluorescence.[3]
-
Förster Resonance Energy Transfer (FRET): FRET can occur if there is an appropriate acceptor molecule in close proximity to the excited pyrene. The efficiency of this energy transfer is highly dependent on the distance between the donor (pyrene) and the acceptor.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, pyrene derivatives can form aggregates, which often leads to self-quenching of fluorescence.[4]
Q3: How does pH affect this compound fluorescence and its binding to analytes?
The interaction between boronic acids and diols is pH-dependent, with binding affinity generally increasing at higher pH values.[5] The pKa of the boronic acid is a critical factor, and the optimal pH for binding is not always above the pKa.[6] It is crucial to maintain a stable pH in your experiments to ensure reproducible results. The fluorescence of the pyrene moiety itself can also be influenced by pH.[7]
Q4: What are common interferents in this compound-based saccharide sensing?
Other molecules containing cis-diol groups can compete with the target saccharide for binding to the boronic acid, leading to inaccurate measurements.[8] Additionally, other fluorescent molecules in the sample can contribute to background signal. Common biological molecules like tryptophan can also act as quenchers.[9]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for this compound. - Optimize the gain settings on your fluorometer. |
| Low Probe Concentration | - Prepare a fresh dilution of your this compound stock and confirm the concentration. - Increase the probe concentration, but be mindful of potential aggregation at high concentrations.[4] |
| Degradation of the Probe | - Store the this compound stock solution protected from light and at the recommended temperature. - Prepare fresh working solutions for each experiment. |
| Presence of a Quencher | - Ensure all solvents and buffers are of high purity and free from quenching impurities. - Degas your solutions to remove dissolved oxygen, which is a known quencher of pyrene fluorescence.[9] |
| Incorrect pH | - Measure the pH of your experimental buffer and adjust if necessary. The binding of analytes and the fluorescence of the probe can be pH-sensitive.[10] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Sample Components | - Run a blank sample containing all components except the this compound to quantify the background fluorescence. - If working with biological samples, consider using a buffer with lower autofluorescence. |
| Contaminated Solvents or Buffers | - Use high-purity, spectroscopy-grade solvents. - Prepare fresh buffers using high-purity water. |
| High Probe Concentration | - Reduce the concentration of this compound. High concentrations can lead to increased background and aggregation-induced artifacts.[4] |
| Dirty Cuvettes or Plates | - Thoroughly clean all cuvettes or use new, clean microplates for each experiment. |
Problem 3: Inconsistent or Unstable Fluorescence Readings
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the intensity of the excitation light. - Minimize the exposure time of the sample to the excitation light. - Prepare fresh samples if significant photobleaching is observed.[6] |
| Temperature Fluctuations | - Ensure that your samples and instrument are at a stable temperature. Fluorescence can be temperature-dependent. |
| Probe Aggregation | - Decrease the concentration of this compound. - Consider using a different solvent or adding a small amount of a co-solvent to improve solubility and prevent aggregation. |
| pH Instability | - Use a buffer with sufficient buffering capacity to maintain a constant pH throughout the experiment. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Cyclohexane | 2.02 | ~334 | ~372, 383, 393 |
| Toluene | 2.38 | ~336 | ~374, 384, 394 |
| Dichloromethane | 8.93 | ~337 | ~376, 386, 397 |
| Acetonitrile | 37.5 | ~336 | ~373, 384, 393 |
| Ethanol | 24.55 | ~335 | ~373, 384, 393 |
| Water | 80.1 | ~334 | ~373, 384, 393 |
Note: These values are representative for the pyrene fluorophore and can be used as a starting point for experiments with this compound. Actual maxima may vary slightly depending on the specific experimental conditions.
Table 2: Representative Binding Constants (Ka) of Boronic Acid-Based Sensors for Various Saccharides
| Saccharide | Binding Constant (Ka, M⁻¹) |
| D-Fructose | 2515 |
| L-Arabinose | 269 |
| D-Galactose | 197 |
| D-Glucose | 79 |
Note: These binding constants were reported for a pyrene-based boronic acid sensor in a β-cyclodextrin complex at pH 7.5. Binding affinities are highly dependent on the specific sensor design and experimental conditions, including pH.
Experimental Protocols
Protocol: General Procedure for Saccharide Sensing using this compound
This protocol provides a general framework for detecting a saccharide like glucose using the fluorescence of this compound.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO or methanol)
-
Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)
-
Saccharide of interest (e.g., D-glucose)
-
Fluorescence spectrophotometer
-
Quartz cuvettes or black, clear-bottom microplates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). Store protected from light.
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the aqueous buffer.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on the assay.
-
Prepare a series of saccharide solutions at different concentrations by serially diluting the saccharide stock solution with the aqueous buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for this compound in your chosen buffer system (refer to Table 1 for starting points).
-
Set appropriate excitation and emission slit widths.
-
Measure the fluorescence intensity of the this compound solution without any saccharide (this will be your F₀).
-
Add increasing concentrations of the saccharide solution to the this compound solution and record the fluorescence intensity (F) at each concentration after allowing the binding to reach equilibrium.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio F/F₀) as a function of the saccharide concentration.
-
To determine the binding constant (Ka), the data can be fitted to a suitable binding isotherm model.[5]
-
Visualizations
Caption: A generalized experimental workflow for saccharide sensing using this compound.
Caption: The Photoinduced Electron Transfer (PET) mechanism in saccharide sensing.
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. watson-int.com [watson-int.com]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A wavelength-ratiometric pH sensitive probe based on the boronic acid moiety and suppressed sugar response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www3.nd.edu [www3.nd.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Pyrenylboronic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 1-pyrenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the unique properties of polycyclic aromatic hydrocarbons (PAHs) like pyrene, specific challenges such as poor solubility and steric hindrance can arise. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
Answer: Low yields in Suzuki couplings involving this compound are often linked to its poor solubility, the stability of the boronic acid, and the activity of the catalyst. Here is a systematic approach to troubleshooting:
-
Reagent and Reaction Setup Integrity:
-
Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Catalyst Activity: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Purity of Starting Materials: Verify the purity of your this compound and the aryl halide. Impurities can interfere with the catalytic cycle.
-
-
Solubility Issues:
-
Solvent Choice: this compound and the resulting biaryl products often have limited solubility in common Suzuki coupling solvents. Consider using higher-boiling point, aprotic polar solvents such as dioxane, DMF, or toluene, or a mixture of solvents to improve solubility.[1]
-
Temperature: Increasing the reaction temperature can significantly enhance the solubility of your reagents. For stubborn cases, microwave-assisted heating can be an effective strategy to reduce reaction times and improve yields.[1]
-
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This side reaction can be prevalent with electron-rich boronic acids and is often exacerbated by strong bases and the presence of water. To mitigate this, you can:
-
Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Ensure anhydrous reaction conditions if water is not necessary for your specific catalytic system.
-
-
Homocoupling: The formation of bi-pyrenyl is a common side reaction. This is often promoted by the presence of oxygen and can be minimized by ensuring a strictly inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is most effective for the Suzuki coupling of this compound?
A1: The optimal catalyst-ligand system can be substrate-dependent. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. A commonly successful combination is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. It is often beneficial to screen a few catalyst/ligand combinations to find the most effective one for your specific aryl halide.
Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose for this compound?
A2: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction yield. For Suzuki couplings with this compound, inorganic bases are commonly used.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are effective and commonly used bases.
-
For base-sensitive functional groups on your aryl halide, a milder base like potassium fluoride (KF) may be a better choice.
-
Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can promote side reactions like protodeboronation, especially in the presence of water.
Q3: How can I monitor the progress of my Suzuki coupling reaction with this compound?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product. The pyrene-containing compounds are typically UV-active, making them easy to visualize on TLC plates under a UV lamp.
Q4: Are there any stability issues with this compound that I should be aware of?
A4: Boronic acids, in general, can be prone to degradation over time, especially if exposed to air and moisture. It is recommended to store this compound in a cool, dry place, preferably in a desiccator. If you suspect degradation, you can purify the boronic acid by recrystallization before use.
Data Presentation
Optimizing the reaction conditions is key to a successful Suzuki coupling. The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with an excess of arylboronic acids, which can be used as a starting point for your experiments.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 100 | 8 | 92 |
| 1-Bromonaphthalene | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos (2/5) | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 10 | 90 |
This table represents a compilation of typical Suzuki coupling conditions and yields for various aryl halides and should be adapted for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of reagents, conditions, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water (if using an aqueous system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-arylpyrene.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
How to improve the sensitivity of a 1-Pyrenylboronic acid glucose sensor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and performance of 1-Pyrenylboronic acid (PBA) based glucose sensors.
Troubleshooting Guides
This section addresses common issues encountered during the development and use of this compound glucose sensors.
Issue 1: Weak or No Fluorescent/Electrochemical Signal
Q: My sensor is showing a very low or no response to glucose. What are the potential causes and how can I resolve this?
A: A weak or absent signal is a common issue that can stem from several factors related to the sensor's chemical environment and its core components.
-
Suboptimal pH: The binding of boronic acid to glucose is highly pH-dependent. The boronic acid needs to be in its tetrahedral boronate form to effectively bind with diols.
-
Solution: Ensure your buffer pH is optimal for the specific PBA derivative you are using. Most PBA sensors function best in slightly alkaline conditions (pH > 8.0). Conduct a pH titration experiment (e.g., from pH 6.0 to 10.0) to determine the ideal pH for your sensor.[1] For sensors needing to operate at physiological pH (~7.4), consider using PBA derivatives with electron-withdrawing groups to lower their pKa.[1]
-
-
Low Analyte Concentration: The glucose concentration in your sample may be below the sensor's limit of detection (LOD).
-
Solution: If possible, concentrate your sample. Alternatively, you may need to redesign the sensor to improve its sensitivity (see strategies below).
-
-
Sensor Degradation: Boronic acids can degrade over time, especially when exposed to certain reagents. For instance, copper, sometimes used in signal amplification, can mediate boronic acid degradation.[2]
-
Solution: Use a freshly prepared batch of the sensor. If using copper-based chemistries (like "click" reactions for synthesis), ensure that all copper is removed during purification.[2]
-
-
Insufficient Equilibration Time: The binding kinetics between the PBA and glucose may be slow, particularly in hydrogel matrices.
-
Solution: Measure the sensor response at multiple time points after adding the glucose sample to determine the necessary equilibration time. Ensure all subsequent measurements are taken after this period.[1]
-
dot
References
Overcoming solubility issues with 1-Pyrenylboronic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Pyrenylboronic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an aromatic boronic acid containing a pyrene moiety.[1] It is a valuable tool in various research applications, including as a fluorescent probe for detecting saccharides and in Suzuki coupling reactions for the synthesis of complex organic molecules.[1][2] Its utility in biological and aqueous-based assays is often hampered by its low intrinsic water solubility, which is generally described as "slightly soluble".[2][3][4] This poor solubility can lead to issues such as precipitation, inaccurate concentration measurements, and reduced reactivity in aqueous media.
Q2: What is the predicted pKa of this compound and how does it influence its solubility?
A2: The predicted pKa of this compound is approximately 8.53.[3] Boronic acids are Lewis acids that can accept a hydroxide ion, forming a more soluble anionic boronate species. At pH values above the pKa, the equilibrium shifts towards the formation of this more soluble anionic form, thus increasing the overall solubility of the compound in aqueous solutions. Conversely, at pH values below the pKa, the less soluble neutral boronic acid form predominates.
Q3: Can co-solvents be used to improve the solubility of this compound in water?
A3: Yes, water-miscible organic co-solvents are commonly used to increase the solubility of hydrophobic compounds like this compound. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol can be effective. However, the final concentration of the co-solvent should be carefully considered, as it may affect the experimental system, for instance, by impacting cell viability in biological assays.
Q4: I'm observing fluorescence quenching with my dissolved this compound. What could be the cause?
A4: The pyrene moiety in this compound is known for its fluorescent properties. However, at higher concentrations in aqueous solutions, pyrene derivatives have a tendency to form aggregates or excimers through π–π stacking interactions. This aggregation can lead to a phenomenon known as aggregation-caused quenching (ACQ), which results in a decrease in fluorescence intensity.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility | The compound is inherently poorly soluble in neutral aqueous solutions. | Increase the solubility by modifying the solution properties. |
| Incorrect pH | The pH of the buffer is below the pKa of the boronic acid, favoring the less soluble neutral form. | Adjusting the pH to be above the pKa will increase solubility. |
| Insufficient Mixing | The compound has not been adequately dispersed and agitated in the solvent. | Proper mixing will facilitate the dissolution process. |
Issue 2: My this compound solution is cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The initial concentration of the compound exceeds its solubility limit in the prepared solution. | The solution will become clear upon dilution or modification of the solvent. |
| Co-solvent Evaporation | If using a volatile co-solvent, its evaporation can lead to a decrease in the compound's solubility. | Preventing evaporation will maintain the stability of the solution. |
| Temperature Fluctuation | A decrease in temperature can lower the solubility of the compound. | Maintaining a constant and appropriate temperature will prevent precipitation. |
Issue 3: I am observing lower than expected fluorescence from my this compound solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Caused Quenching (ACQ) | At higher concentrations, the pyrene moieties can aggregate, leading to fluorescence quenching. | Reducing the concentration or preventing aggregation will restore fluorescence. |
| Presence of Quenching Agents | Certain molecules in the buffer or sample can quench the fluorescence of the pyrene moiety. | Identifying and removing the quenching agent will improve the fluorescence signal. |
| Incorrect Excitation/Emission Wavelengths | The fluorometer is not set to the optimal wavelengths for this compound. | Using the correct wavelengths will maximize the detected fluorescence. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally <1% v/v) to avoid potential interference with the experimental system.
-
Estimated Solubility Data (Based on General Behavior of Aromatic Boronic Acids):
| Co-solvent | Estimated Solubility Range | Notes |
| DMSO | Highly soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderately to highly soluble | Can be used as a co-solvent. |
| Methanol | Moderately to highly soluble | Can be used as a co-solvent. |
Note: The above table provides estimated qualitative solubility. It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific application.
Protocol 2: Enhancing Aqueous Solubility through pH Adjustment
This protocol outlines how to increase the solubility of this compound in an aqueous solution by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired buffer with a pKa well below 8.5
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M)
-
pH meter
Methodology:
-
Prepare a Suspension:
-
Suspend the desired amount of this compound in the aqueous solution.
-
-
Adjust the pH:
-
While stirring, slowly add the NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved. The pH of the final solution should be above the pKa of the boronic acid (i.e., pH > 8.5).
-
Protocol 3: Improving Solubility and Reducing Aggregation using Cyclodextrins
This protocol describes the use of β-cyclodextrin to form an inclusion complex with this compound, thereby enhancing its aqueous solubility and potentially reducing aggregation.
Materials:
-
This compound
-
β-cyclodextrin (or a more soluble derivative like HP-β-cyclodextrin)
-
Deionized water or aqueous buffer
-
Stir plate and stir bar
-
Sonicator
Methodology:
-
Prepare a Cyclodextrin Solution:
-
Dissolve the desired amount of β-cyclodextrin in the aqueous solvent. The molar ratio of cyclodextrin to this compound is typically in the range of 1:1 to 10:1.
-
-
Form the Inclusion Complex:
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.
-
Sonication can be used to accelerate the complexation process.
-
-
Clarify the Solution:
-
After the complexation period, filter the solution to remove any undissolved material.
-
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound using a DMSO co-solvent.
Caption: Logical relationship between the solubility problem of this compound and potential solutions.
References
Minimizing background fluorescence in 1-Pyrenylboronic acid assays
Welcome to the technical support center for 1-Pyrenylboronic acid (PBA) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize background fluorescence and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence in PBA assays can originate from several sources, masking the specific signal from your analyte of interest and leading to a poor signal-to-noise ratio. The most common culprits include:
-
Autofluorescence from Biological Samples: Many biological components, such as NADH, FAD, collagen, and elastin, naturally fluoresce when excited by UV or visible light.[1][2][3] This is often a significant contributor to background noise, especially in cell-based assays.
-
Assay Media and Buffers: Common components in cell culture media, such as phenol red (a pH indicator), riboflavin, and fetal bovine serum (FBS), are inherently fluorescent.[1]
-
This compound Probe: The PBA probe itself can contribute to background fluorescence, particularly at high concentrations or if impurities are present.
-
Plasticware: The type of microplate used is critical. Clear or white plates can lead to higher background and well-to-well crosstalk compared to black plates.[4][5][6]
-
Instrumental Noise: Light scatter and noise from the fluorescence reader can also contribute to the background signal.
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of many fluorophores, including pyrene, can be pH-dependent.[7][8] For this compound, the interaction with its target diols is also pH-sensitive, with binding affinity generally increasing at higher pH values.[9] Changes in pH can alter the electronic state of the fluorophore, affecting its excitation and emission spectra, quantum yield, and fluorescence lifetime.[7][10] It is crucial to maintain a stable and optimal pH throughout your experiment to ensure consistent and reliable results.
Q3: Can I use any type of microplate for my PBA assay?
No, the choice of microplate is critical for minimizing background fluorescence. Black, opaque microplates are highly recommended for fluorescence assays.[4][5][6][11] Black plates absorb stray excitation light and minimize well-to-well crosstalk, leading to a higher signal-to-noise ratio.[5][6] Clear-bottom black plates are suitable for cell-based assays that require microscopic imaging from the bottom.[5][6]
Troubleshooting Guides
Issue 1: High Background Fluorescence in "No-Analyte" Control Wells
This indicates that components other than the target analyte are contributing to the fluorescence signal.
Troubleshooting Workflow
Troubleshooting workflow for high background in control wells.
Possible Causes and Solutions:
| Cause | Solution |
| PBA Concentration Too High | An excessive concentration of the PBA probe is a common cause of high background. Determine the optimal probe concentration by performing a concentration titration experiment. |
| Fluorescent Media Components | Phenol red and FBS in cell culture media are major sources of background fluorescence.[1] Switch to a phenol red-free medium and reduce the concentration of FBS or replace it with a less fluorescent alternative like bovine serum albumin (BSA) during the assay.[12] |
| Inappropriate Microplate | Using clear or white microplates can significantly increase background and crosstalk.[4][5][6] Always use black, opaque microplates for fluorescence assays to quench background fluorescence.[4][5][6][11] |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent impurities. Use high-purity reagents and freshly prepared, filtered buffers. |
Issue 2: High Background Fluorescence in Wells Containing Biological Samples (Autofluorescence)
Autofluorescence from endogenous cellular components can mask the specific signal from the PBA probe.
Troubleshooting Workflow
Troubleshooting workflow for minimizing autofluorescence.
Possible Causes and Solutions:
| Cause | Solution |
| Endogenous Fluorophores | Cellular components like NADH, FAD, and collagen contribute to autofluorescence, particularly in the blue-green spectral region.[1][3] |
| Fixation-Induced Fluorescence | Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts.[2] |
| Overlapping Spectra | The excitation and emission spectra of the PBA probe may overlap with the autofluorescence spectrum of the sample. |
Recommended Actions:
-
Optimize Wavelengths: Determine the optimal excitation and emission wavelengths for the PBA probe that minimize the excitation of autofluorescent species.
-
Background Subtraction: Always include an "unlabeled" control (cells/sample without the PBA probe) to measure the level of autofluorescence.[12] Subtract the average fluorescence intensity of the unlabeled control from all other readings.
-
Change Fixation Method: If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol or ethanol, which may induce less autofluorescence.[3][12] If aldehydes are necessary, use the lowest possible concentration and incubation time.
-
Use Quenching Agents: Commercial quenching agents or compounds like Trypan Blue can be used to reduce autofluorescence.[3][13]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
Objective: To determine the lowest concentration of PBA that provides a robust signal-to-noise ratio.
Materials:
-
This compound (PBA) stock solution
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the PBA probe in the assay buffer. A typical concentration range to test is from 0.1 µM to 50 µM.
-
Prepare a "blank" for each concentration containing only the assay buffer.
-
Pipette the PBA dilutions and corresponding blanks into the wells of the black microplate.
-
Incubate the plate under your standard experimental conditions (temperature and time).
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for pyrene (typically Ex: ~340 nm, Em: ~375-395 nm).
-
Subtract the blank reading from each corresponding PBA concentration.
-
Plot the background-subtracted fluorescence versus the PBA concentration.
-
Select the lowest concentration that falls on the linear portion of the curve and provides a strong signal well above the background.
Protocol 2: Quantifying and Subtracting Autofluorescence
Objective: To measure and correct for background fluorescence originating from the biological sample.
Materials:
-
Biological sample (cells or tissue)
-
Assay buffer or phenol red-free medium
-
This compound (PBA) working solution
-
Black, opaque 96-well microplate (or clear-bottom for imaging)
-
Fluorescence microplate reader or microscope
Procedure:
-
Prepare three sets of wells:
-
"Sample + Probe": Your experimental wells containing the biological sample and the optimized concentration of PBA.
-
"Sample Only" (Unlabeled Control): Wells containing the biological sample and assay buffer (without PBA). This measures autofluorescence.
-
"Buffer Only" (Blank): Wells containing only the assay buffer. This measures the background from the buffer and plate.
-
-
Plate the samples and controls in the black microplate.
-
Incubate the plate according to your assay protocol.
-
Measure the fluorescence intensity of all wells at the optimized excitation and emission wavelengths.
-
Calculate the corrected fluorescence signal:
-
Corrected Signal = (Fluorescence of "Sample + Probe") - (Average Fluorescence of "Sample Only")
-
Quantitative Data Summary
Table 1: Comparison of Microplate Types for Fluorescence Assays
| Microplate Color | Recommended Use | Advantages | Disadvantages |
| Black, Opaque | Fluorescence Intensity, FRET, Fluorescence Polarization | Minimizes background fluorescence and well-to-well crosstalk.[4][5][6] | Not suitable for absorbance or bottom-reading microscopy. |
| Black, Clear Bottom | Cell-based fluorescence assays requiring microscopy | Allows for bottom-reading and imaging while reducing crosstalk.[5][6] | Higher background than fully opaque black plates. |
| White, Opaque | Luminescence | Maximizes light reflection for higher signal in luminescence assays.[11] | High background and crosstalk in fluorescence assays. |
| Clear | Absorbance, Colorimetric Assays | Allows for light transmission. | High background and crosstalk in fluorescence assays.[11] |
Table 2: Common Endogenous Fluorophores and their Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| NADH | ~340 | ~460 |
| FAD/Flavins | ~450 | ~525 |
| Collagen | ~325 | ~400 |
| Elastin | ~325 | ~405 |
| Tryptophan | ~280 | ~350 |
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.sg]
- 6. greenelephantbiotech.com [greenelephantbiotech.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. med.virginia.edu [med.virginia.edu]
Technical Support Center: Strategies to Reduce Photobleaching of 1-Pyrenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, FAQs, and experimental protocols to minimize the photobleaching of 1-Pyrenylboronic acid during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1] This process renders the molecule unable to fluoresce, leading to a progressive loss of signal during imaging experiments.[1][2] The primary mechanism involves the fluorophore entering a highly reactive, long-lived excited triplet state.[1] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically and irreversibly damage the fluorophore.[1][3] Pyrene and its derivatives are known to generate singlet oxygen upon excitation, making them susceptible to photobleaching.[4][5]
Q2: How can I identify if signal loss in my experiment is due to photobleaching?
A2: Signal loss from photobleaching has a distinct characteristic: it occurs specifically and progressively in the area being illuminated by the excitation light.[1] To confirm this, you can perform a simple test: continuously image a single field of view and monitor the fluorescence intensity over time. A decaying curve is a strong indicator of photobleaching.[1] Regions of the sample that have not been exposed to the excitation light will maintain their fluorescence.
Q3: What are the primary strategies to minimize the photobleaching of this compound?
A3: There are three main approaches to combat photobleaching:
-
Reduce Total Light Exposure: Minimize both the intensity and duration of the excitation light that the sample receives.[1][6]
-
Use Antifade Reagents: Incorporate chemical reagents into your sample or mounting medium that protect the fluorophore from photochemical damage.[1]
-
Optimize Imaging Parameters: Adjust microscope and camera settings to maximize signal detection while minimizing light exposure.[1]
Troubleshooting and Optimization
This section provides specific troubleshooting tips to address common issues related to the photobleaching of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging. | High excitation light intensity and/or long exposure times. | • Reduce the laser/light source power to the lowest level that provides a sufficient signal-to-noise ratio.[3] • Use neutral density filters to decrease the excitation intensity.[2][7][8] • Decrease the camera exposure time.[3] |
| Fluorescence fades quickly even with low light. | Presence of molecular oxygen. | • Use a commercial antifade mounting medium containing oxygen scavengers.[8] • For live-cell imaging, consider reagents like ProLong™ Live Antifade Reagent.[7][9][10] |
| Inconsistent fluorescence between samples. | Photobleaching during sample preparation and focusing. | • Minimize light exposure during sample handling and focusing.[6][8] • Focus on an area adjacent to your region of interest, then move to the target area just for image acquisition.[2][8] |
| Antifade reagent is not effective. | Incompatibility with this compound or the experimental conditions. | • Test different classes of antifade reagents, such as those based on oxygen scavenging systems (e.g., Oxyrase-based) or triplet state quenchers.[7] • Consider antioxidants like Trolox, a vitamin E derivative. |
Key Experimental Protocols
Protocol 1: Use of Commercial Antifade Reagents for Fixed Cells
Commercial antifade reagents are the most straightforward way to reduce photobleaching in fixed cell imaging.
Materials:
-
Fixed cells labeled with this compound on a microscope slide.
-
Commercial antifade mounting medium (e.g., ProLong™ Diamond, VECTASHIELD®).
-
Coverslips.
Procedure:
-
After the final washing step of your staining protocol, carefully remove excess liquid from the slide.
-
Add a small drop of the antifade mounting medium directly onto the sample.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may involve storing the slide in the dark for a period.
-
Image the slide using appropriate fluorescence microscopy settings. For long-term storage, keep slides in the dark at 4°C or -20°C.[11]
Protocol 2: Live-Cell Imaging with Antifade Protection
For live-cell experiments, it is crucial to use reagents that are non-toxic and maintain cell viability.
Materials:
-
Live cells labeled with this compound.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent, VectaCell Trolox Antifade Reagent).[7]
Procedure:
-
Prepare the antifade reagent in the live-cell imaging medium at the recommended working concentration. Note that some optimization may be required depending on the cell type.[7]
-
Replace the existing cell culture medium with the medium containing the antifade reagent.
-
Incubate the cells for the time specified by the manufacturer (typically 15-120 minutes) to allow the reagent to permeate the cells.[9]
-
Proceed with live-cell imaging. Continuous protection from photobleaching can be expected for up to 24 hours.[9]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. keyence.com [keyence.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. abbexa.com [abbexa.com]
Technical Support Center: Optimizing 1-Pyrenylboronic Acid-Based Saccharide Sensing
Welcome to the technical support center for 1-pyrenylboronic acid-based saccharide sensing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing the pH of your sensing applications.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for this compound-based saccharide sensing?
The interaction between boronic acids and diols, the fundamental principle of saccharide sensing, is highly pH-dependent. The boronic acid group exists in an equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. Effective binding with the cis-diol groups of saccharides primarily occurs with the tetrahedral form. At acidic or neutral pH, the equilibrium favors the trigonal form, which has a low affinity for diols, resulting in a weak or no signal. As the pH becomes more alkaline, the equilibrium shifts towards the tetrahedral form, enhancing the binding affinity and leading to a stronger sensor response.[1]
Q2: What is the typical optimal pH range for this compound sensors?
While the optimal pH can vary depending on the specific molecular structure of the sensor and the target saccharide, it generally falls within the slightly alkaline range. Many studies report enhanced sensitivity at pH levels above physiological pH (~7.4). For instance, some systems show significantly improved performance at pH 8.0 to 10.0.[1][2] It is crucial to perform a pH titration experiment to determine the optimal pH for your specific sensor and analyte combination.[1]
Q3: My sensor shows a strong response to fructose but a weak response to glucose. Is this normal?
Yes, this is a well-documented characteristic of simple monoboronic acid sensors. The binding affinity of phenylboronic acids for monosaccharides typically follows the order: fructose > galactose > mannose > glucose.[3] This is because fructose has a higher proportion of the furanose form in solution, which presents the cis-diols in a conformation that is highly favorable for binding with the boronic acid.[3]
Q4: Can the choice of buffer system affect my results?
Absolutely. The buffer composition can influence the stability of the sensor and its interaction with the saccharide. It is important to choose a buffer system that does not interfere with the sensing mechanism. Phosphate buffers are commonly used.[4] When performing pH optimization studies, it is essential to use a consistent buffer system across all experiments to ensure that the observed changes are due to pH and not the buffer components.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based saccharide sensing experiments.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of your assay buffer may be too low, favoring the non-binding trigonal form of the boronic acid.[1] Solution: Perform a pH titration experiment by preparing a series of buffers with increasing pH (e.g., from 6.0 to 10.0) to identify the optimal pH for your sensor.[1] |
| Low Analyte Concentration | The concentration of the target saccharide in your sample may be below the limit of detection (LOD) of your sensor. Solution: If possible, concentrate your sample. Verify that the LOD of your sensor is appropriate for the expected analyte concentration. |
| Sensor Degradation | Boronic acid compounds can degrade over time, especially when exposed to light or certain chemical environments. Solution: Use a fresh batch of the this compound sensor. Store the sensor protected from light and in appropriate solvent conditions as recommended by the manufacturer. |
| Incorrect Excitation/Emission Wavelengths | The settings on your fluorometer may not be optimal for the pyrene fluorophore. Solution: Consult the technical specifications of your this compound to confirm the peak excitation and emission wavelengths. Ensure your instrument's filter sets or monochromators are correctly configured.[5] |
| Quenching Effects | The fluorescence of the pyrene moiety can be quenched by various substances, including dissolved oxygen or impurities in the sample. Solution: Deoxygenate your samples by sparging with an inert gas like nitrogen or argon.[6] Ensure high purity of your solvents and reagents. |
Issue 2: Poor Selectivity or Interference
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other saccharides | Simple boronic acid sensors inherently have higher affinity for fructose than other saccharides like glucose.[3] Solution: If you are trying to detect glucose in a sample containing fructose, consider using a diboronic acid-based sensor, which can offer improved selectivity for glucose.[3] Alternatively, mathematical modeling or multivariate analysis of the fluorescence response at different pH values may help to discriminate between different saccharides.[7] |
| Matrix Effects | Components in your sample matrix (e.g., proteins, other diol-containing molecules) may be binding to the sensor and causing interference. Solution: Implement a sample preparation step to remove interfering substances. This could include filtration, dialysis, or solid-phase extraction. |
Issue 3: Signal Instability or Drift
| Possible Cause | Troubleshooting Steps |
| Photobleaching | Prolonged exposure of the pyrene fluorophore to the excitation light can lead to a decrease in fluorescence intensity over time. Solution: Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[6] |
| Sensor Aggregation | At high concentrations, this compound may form aggregates, leading to changes in its fluorescence properties and inconsistent readings.[2] Solution: Optimize the sensor concentration to find a range where the fluorescence intensity is stable and linearly proportional to the concentration. Adding a small percentage of an organic co-solvent like DMSO or methanol can sometimes help to prevent aggregation, but its effect on saccharide binding must be evaluated.[2] |
| Temperature Fluctuations | Binding kinetics and fluorescence quantum yield can be temperature-dependent. Solution: Ensure that all your measurements are performed at a constant and controlled temperature. |
Quantitative Data
The binding affinity of this compound for different saccharides is highly dependent on the pH of the solution. The following table summarizes representative association constants (Kₐ) found in the literature.
| Saccharide | pH | Association Constant (Kₐ, M⁻¹) | Reference |
| D-Fructose | 7.77 | 1000 | [2] |
| D-Galactose | 7.77 | 158 | [2] |
| D-Glucose | 7.77 | 63 | [2] |
| D-Fructose | 8.21 | Enhanced fluorescence | [2] |
| D-Glucose | 8.21 | Decreased fluorescence | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Saccharide Sensing
This protocol outlines a general procedure for determining the optimal pH for a this compound-based saccharide sensing assay.
Materials:
-
This compound stock solution (e.g., in DMSO or methanol)
-
Saccharide stock solution (e.g., in deionized water)
-
A series of buffers with varying pH values (e.g., phosphate buffer from pH 6.0 to 8.0, and a borate or glycine-NaOH buffer for pH above 8.0)
-
Fluorometer with appropriate excitation and emission filters for pyrene
-
96-well microplate or cuvettes
Procedure:
-
Prepare a dilution of the this compound sensor in each of the different pH buffers to a final working concentration (e.g., 10 µM).
-
Prepare a series of saccharide dilutions in each of the pH buffers.
-
In a 96-well plate or cuvettes, mix the sensor solution and the saccharide solution. Include control wells with the sensor solution only (no saccharide) for each pH value.
-
Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium. This time may need to be optimized (e.g., 30 minutes).
-
Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to the absorption maximum of the pyrene fluorophore (typically around 340 nm) and the emission wavelength to its emission maximum (around 375-400 nm for the monomer).
-
Plot the fluorescence intensity (or the change in fluorescence intensity) against the pH for each saccharide concentration.
-
The optimal pH is the pH at which the largest fluorescence change upon saccharide binding is observed.
Visualizations
Signaling Pathway of a PET-Based this compound Sensor
The diagram below illustrates the Photoinduced Electron Transfer (PET) mechanism, a common signaling pathway for this compound sensors with a proximate amino group.
Caption: PET signaling in a this compound sensor.
Experimental Workflow for pH Optimization
The following diagram outlines the key steps in the experimental workflow for optimizing the pH of your saccharide sensing assay.
Caption: Workflow for pH optimization of saccharide sensing.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
How to address interference from other biomolecules in 1-Pyrenylboronic acid sensing
Welcome to the technical support center for 1-Pyrenylboronic acid (PBA) sensing applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to interference from other biomolecules during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound (PBA) as a sensor?
A1: this compound operates on the principle of reversible covalent bonding between its boronic acid group and molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2] The pyrene moiety of PBA is inherently fluorescent.[3] When the boronic acid binds to a diol-containing analyte, such as a saccharide, it forms a cyclic boronate ester.[2][4] This binding event alters the electronic properties of the boronic acid group, which in turn modulates the fluorescence of the pyrene core, leading to a detectable change in the fluorescence signal (either quenching or enhancement).[3][5] This change is proportional to the concentration of the analyte.
Q2: My PBA sensor is showing a response even without my target analyte. What could be the cause?
A2: This is likely due to the presence of interfering biomolecules in your sample that also contain cis-diol groups. Common interferents include other saccharides (e.g., fructose, galactose), glycoproteins, and ribonucleic acids.[2][4][6] Additionally, some biological buffers or media components may contain diol structures. It is also possible that other molecules are interacting with the pyrene group, causing non-specific fluorescence changes.
Q3: How does pH affect the performance of my PBA sensor?
A3: The interaction between boronic acids and diols is highly pH-dependent.[7] The boronic acid group is a Lewis acid and is in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form binds more strongly with diols. Therefore, PBA-based sensing is typically more efficient in alkaline aqueous solutions.[2] The optimal pH for sensing generally lies between the pKa of the boronic acid and the pKa of the boronate ester.[1] It is crucial to maintain a stable and optimal pH throughout your experiment to ensure reproducible results.
Q4: Can proteins in my sample interfere with PBA sensing?
A4: Yes, proteins can interfere in several ways. Glycoproteins, which have carbohydrate moieties, can directly bind to the boronic acid group and generate a signal.[2][6] Other proteins might non-specifically interact with the pyrene moiety of PBA, potentially leading to aggregation-caused quenching (ACQ) or other changes in the fluorescence signal.[5] Furthermore, if your target analyte is protein-bound, the accessibility of its diol groups to PBA may be hindered.
Q5: Are there any small molecules, other than saccharides, that can interfere with PBA sensing?
A5: Yes. Boronic acids, being Lewis acids, can interact with strong Lewis bases such as fluoride and cyanide anions.[8][9] Additionally, compounds like hydrogen peroxide can oxidize phenylboronic acids, which would alter the sensor's properties.[2][10] Catecholamines, such as dopamine, also contain a 1,2-diol group and can bind to boronic acids.[11][12]
Troubleshooting Guides
Issue 1: Poor Selectivity - High Signal from Interfering Saccharides
Symptoms:
-
High background fluorescence in complex biological samples.
-
Difficulty in distinguishing the signal from the target analyte (e.g., glucose) from that of other saccharides (e.g., fructose).
Possible Causes:
-
Monoboronic acids like PBA inherently have a higher affinity for fructose than for glucose.[1] The binding affinity generally follows the order: fructose > galactose > mannose > glucose.[1]
Troubleshooting Protocol:
-
Competitive Inhibition Assay:
-
Objective: To mask the interference from highly affine saccharides like fructose.
-
Procedure: Add a simple, non-fluorescent phenylboronic acid to your sample. This will preferentially bind to fructose, effectively "knocking it out" and allowing the PBA sensor to more selectively detect other saccharides like glucose.[8][13]
-
-
pH Optimization:
-
Objective: To fine-tune the binding affinities by adjusting the pH.
-
Procedure: Systematically vary the pH of your buffer system. Different saccharides may exhibit optimal binding at slightly different pH values, which can be exploited to enhance selectivity.[13]
-
-
Consider Diboronic Acid Sensors:
-
Rationale: For applications requiring high glucose selectivity, consider using a diboronic acid-based sensor. These sensors are designed to have a spatial arrangement of two boronic acid groups that preferentially binds to the specific diol spacing in glucose, thereby improving selectivity over other monosaccharides.[13]
-
Issue 2: Signal Instability or Drift
Symptoms:
-
Fluorescence readings are not stable over time.
-
Continuous decrease in fluorescence signal (photobleaching).
Possible Causes:
-
Photobleaching of the pyrene fluorophore due to prolonged exposure to excitation light.
-
Temperature fluctuations affecting binding equilibrium.
-
Presence of dissolved oxygen, which can quench pyrene fluorescence.[14]
-
Evaporation of the solvent, leading to concentration changes.
Troubleshooting Protocol:
-
Minimize Light Exposure:
-
Use a shutter to block the excitation light when not actively acquiring data.
-
Reduce the intensity of the excitation light or the exposure time.
-
-
Control Temperature:
-
Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
-
Deoxygenate Solutions:
-
Prevent Evaporation:
-
Use cuvettes with caps or stoppers to minimize solvent evaporation, especially during long experiments.[15]
-
Issue 3: Unexpected Fluorescence Quenching or Enhancement
Symptoms:
-
Fluorescence signal decreases or increases in a manner not consistent with target analyte binding.
-
Non-linear Stern-Volmer plots in quenching experiments.
Possible Causes:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, PBA molecules can aggregate, leading to self-quenching of the pyrene fluorescence.[2]
-
Static Quenching: Formation of a non-fluorescent complex between PBA and an interfering molecule in the ground state.
-
Dynamic (Collisional) Quenching: Deactivation of the excited state of pyrene by collision with a quencher molecule (e.g., dissolved oxygen).[14]
-
Interference from other biomolecules: As discussed in the FAQs, various non-saccharide molecules can interact with PBA.
Troubleshooting Protocol:
-
Concentration Optimization:
-
Perform a concentration-dependent study of PBA to determine the optimal concentration range that avoids aggregation-induced signal changes.
-
-
Fluorescence Lifetime Measurements:
-
To distinguish between static and dynamic quenching, measure the fluorescence lifetime of PBA in the presence and absence of the potential interferent.
-
Dynamic quenching reduces both fluorescence intensity and lifetime.
-
Static quenching reduces fluorescence intensity but does not affect the lifetime of the uncomplexed PBA.[15]
-
-
Sample Matrix Validation:
-
Run control experiments with individual components of your sample matrix (e.g., buffer salts, other additives) to identify any potential interferents.
-
If an interfering component is identified, consider removing it through sample preparation steps like dialysis or size-exclusion chromatography, or use a different buffer system.
-
Data Summary
The selectivity of phenylboronic acid-based sensors is crucial for their application in complex biological media. The binding constants (Kb) provide a quantitative measure of the affinity for different saccharides.
| Saccharide | Binding Constant (Kb) with Phenylboronic Acid (M-1) |
| D-Fructose | 4370[1] |
| D-Glucose | 110[1] |
Note: These values are for phenylboronic acid and serve as a reference for the expected selectivity trends with this compound.
Experimental Protocols
Protocol 1: General Procedure for Saccharide Sensing using this compound
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare stock solutions of the target analyte and potential interfering biomolecules in the chosen aqueous buffer.
-
-
Sample Preparation:
-
In a fluorescence cuvette, add the aqueous buffer.
-
Add a specific aliquot of the PBA stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the sample's properties.
-
Mix the solution thoroughly.
-
-
Fluorescence Measurement (Baseline):
-
Place the cuvette in a fluorometer.
-
Set the appropriate excitation wavelength for the pyrene moiety (typically around 340 nm).
-
Record the fluorescence emission spectrum (typically in the range of 350-500 nm). This is your baseline reading (F0).
-
-
Titration:
-
Add increasing concentrations of the target analyte to the cuvette.
-
After each addition, mix well and allow the solution to equilibrate.
-
Record the fluorescence emission spectrum (F).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F0/F for quenching or F/F0 for enhancement) at the emission maximum against the concentration of the analyte.
-
Protocol 2: Assay Validation for Interference
-
Prepare Samples:
-
Prepare a set of samples containing a fixed concentration of PBA and the target analyte.
-
Prepare another set of samples containing the same concentrations of PBA and the target analyte, but also spiked with a known concentration of a potential interferent.
-
Prepare a control sample with only PBA and the potential interferent.
-
-
Measure Fluorescence:
-
Record the fluorescence spectra for all prepared samples as described in Protocol 1.
-
-
Analyze Results:
-
Compare the fluorescence response of the target analyte in the presence and absence of the interferent. A significant change in the signal indicates interference.
-
The signal from the control sample (PBA + interferent) will quantify the direct effect of the interferent on the PBA sensor.
-
Visual Diagrams
Caption: Mechanism of this compound sensing of diol-containing analytes.
Caption: Interference pathway in this compound sensing.
Caption: Logical workflow for troubleshooting common issues in PBA sensing.
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Improving the yield of 1-Pyrenylboronic acid synthesis
Welcome to the Technical Support Center for 1-Pyrenylboronic Acid Synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods starting from 1-bromopyrene are:
-
Lithiation followed by Borylation: This involves reacting 1-bromopyrene with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate). This is a high-yielding method.[1]
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses bis(pinacolato)diboron (B₂pin₂) and a base like potassium acetate (KOAc) to form the pinacol ester of the boronic acid.[2][3] The ester is then hydrolyzed to the final product. This method is known for its mild conditions and good functional group tolerance.[3][4]
Q2: My this compound seems to be degrading. What causes this and how can I prevent it?
A2: this compound, like many arylboronic acids, is susceptible to protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond, reverting the molecule to pyrene.[5][6] This process can be promoted by acidic conditions or even occur under aqueous basic conditions used in cross-coupling reactions.[5][6][7] To minimize degradation, avoid prolonged exposure to harsh acidic or basic aqueous solutions and store the final product in a cool, dry place.
Q3: What are the best practices for purifying crude this compound?
A3: Purifying boronic acids can be challenging due to their propensity to form anhydrides and their amphiphilic nature. Effective methods include:
-
Recrystallization: Solvents like benzene, dichloroethane, or ethyl acetate can be effective.[8]
-
Acid/Base Extraction: The crude product can be dissolved in a basic aqueous solution to form the boronate salt. This solution is then washed with an organic solvent (like ether) to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which is extracted with an organic solvent.[9]
-
Chromatography: While possible, it can be difficult. Normal phase silica gel chromatography can be used for less polar boronic acids, sometimes with eluents containing acetone or methanol.[8] Neutral alumina has also been used successfully.[8]
-
Derivatization: Forming a crystalline adduct, for example with diethanolamine, can allow for purification by crystallization. The pure boronic acid can then be regenerated by treatment with acid.[10]
Synthesis Method Comparison
The following table summarizes the key parameters for the two primary synthesis routes from 1-bromopyrene.
| Parameter | Lithiation-Borylation | Miyaura Borylation |
| Starting Material | 1-Bromopyrene | 1-Bromopyrene |
| Key Reagents | n-Butyllithium, Trimethyl borate | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |
| Typical Solvent | Tetrahydrofuran (THF) | Dioxane |
| Reaction Temperature | -78 °C to Room Temperature | 90 °C |
| Reported Yield | ~74%[1] | ~85% (after hydrolysis)[2] |
| Key Advantage | High yield, relatively simple reagents. | Mild conditions, excellent functional group tolerance. |
| Key Disadvantage | Requires cryogenic temperatures and strictly anhydrous conditions. | Requires an expensive palladium catalyst and an additional hydrolysis step. |
Troubleshooting Guide
Problem: The overall yield of my this compound synthesis is very low.
This is a common issue that can stem from several factors depending on the chosen synthesis route. Use the following Q&A and the diagnostic workflow to identify the root cause.
General Issues
Q: I observe a significant amount of pyrene in my final product. What happened? A: The presence of pyrene is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6]
-
Cause: This side reaction is often catalyzed by acid and can also occur under basic aqueous conditions, particularly with prolonged reaction times or heating.[5][7]
-
Solution: During the acidic workup, use dilute acid and minimize the contact time. Ensure the reaction mixture is not unnecessarily heated after the boronic acid has formed. When possible, work at lower temperatures.
Route 1: Lithiation-Borylation Troubleshooting
Q: My reaction isn't starting, or I'm recovering mostly unreacted 1-bromopyrene. Why? A: This typically points to an issue with the initial lithiation step, which is highly sensitive to moisture and air.
-
Cause 1: Inactive Organolithium Reagent. n-Butyllithium degrades upon exposure to air and moisture.
-
Solution 1: Use a fresh bottle of n-BuLi or titrate the solution before use to determine its exact molarity.
-
Cause 2: Wet Solvent/Glassware. Trace amounts of water will quench the n-BuLi and the lithiated pyrene intermediate.
-
Solution 2: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use a freshly distilled, anhydrous solvent like THF.[11]
Q: My reaction mixture turned dark and cloudy, and the yield was poor. What went wrong? A: This could indicate side reactions or decomposition.
-
Cause: Adding the n-BuLi too quickly can cause localized heating, leading to side reactions. Maintaining a very low temperature (-78 °C) is critical during the addition of both n-BuLi and the borate ester.[1]
-
Solution: Add the n-butyllithium dropwise while vigorously stirring and ensuring the internal temperature remains at or below -78 °C.[1][12]
Route 2: Miyaura Borylation Troubleshooting
Q: I see a lot of 1-bromopyrene being converted directly to pyrene, not the boronic ester. Why? A: This side reaction is known as protodehalogenation.
-
Cause: This can compete with the desired borylation reaction, especially if the catalytic cycle is inefficient.[13]
-
Solution: Ensure your palladium catalyst is active and that the reaction is properly degassed to remove oxygen, which can interfere with the catalyst. Using the correct ligand (e.g., as part of a pre-catalyst like Pd(dppf)Cl₂) is crucial.[2]
Q: My reaction is very slow or incomplete. A: Inefficient catalysis is the most likely culprit.
-
Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently or is being deactivated.
-
Solution 1: Ensure all reagents are pure and the solvent is anhydrous and degassed.
-
Cause 2: Ineffective Base. The base is crucial for the transmetalation step.[4]
-
Solution 2: Potassium acetate (KOAc) is a standard choice.[2] Ensure it is anhydrous. Using a base that is too strong can promote undesired side reactions.[3]
Visual Diagnostics & Workflows
The following diagrams illustrate key workflows and troubleshooting logic.
Caption: Troubleshooting decision tree for low yield diagnosis.
Caption: The protodeboronation pathway from product to byproduct.
Experimental Protocols
Protocol 1: Synthesis via Lithiation-Borylation[1]
Materials:
-
1-Bromopyrene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Trimethyl borate
-
2N Hydrochloric Acid (HCl)
-
Ethyl acetate, Hexane
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromopyrene (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (approx. 1.1 - 1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Add trimethyl borate (approx. 1.4 eq) dropwise, again maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by adding 2N HCl until the solution is acidic.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
Purify the crude product as required (see FAQs).
Protocol 2: Synthesis via Miyaura Borylation[2]
This is a two-step process: formation of the pinacol ester, followed by hydrolysis.
Step A: Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Materials:
-
1-Bromopyrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
Anhydrous Dioxane
Procedure:
-
To a flask, add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous potassium acetate (2.3 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
After cooling, pour the mixture into water and extract with chloroform or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step B: Hydrolysis to this compound Materials:
-
Crude pinacol ester from Step A
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF), Water
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude pinacol ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).
-
Add sodium periodate (3.0 eq) to the solution. The mixture will become a cloudy suspension.
-
Stir vigorously at room temperature overnight.
-
Add a small amount of 2M HCl and continue stirring for another 24 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent. The resulting solid can be purified by washing with a non-polar solvent like benzene or hexane to yield pure this compound.[2]
References
- 1. This compound | 164461-18-1 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medium.com [medium.com]
Technical Support Center: Refinement of Purification Techniques for 1-Pyrenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-pyrenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and widely used methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities often stem from starting materials and reaction byproducts. Common impurities may include unreacted 1-bromopyrene, residual organolithium reagents or their byproducts, and borate esters. Additionally, like many boronic acids, this compound can form its cyclic anhydride, a boroxine, upon standing or during purification.
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is an excellent choice for a solid crude product where a suitable solvent is found (high solubility at high temperatures and low solubility at low temperatures), while impurities remain soluble. It is effective for removing small amounts of impurities and is easily scalable.[1] Column chromatography provides higher resolution and is better suited for separating mixtures with multiple components or impurities with solubilities similar to this compound.
Q4: My purified this compound shows a lower-than-expected molecular weight in mass spectrometry. What could be the cause?
A4: This is often due to the dehydration of this compound to its corresponding cyclic anhydride, boroxine. This trimer will have a different molecular weight. The presence of boroxines can often be minimized by storing the boronic acid under dry conditions.
Q5: The fluorescence of my this compound seems to interfere with my analysis. How can I mitigate this?
A5: The inherent fluorescence of the pyrene moiety is a key characteristic of this compound.[2] When analyzing by techniques like TLC, using a UV lamp with a wavelength that excites the compound can help in visualization. For quantitative analysis where fluorescence is problematic, consider techniques that are not based on UV-Vis absorbance, or use a diode array detector to select a wavelength where the absorbance of impurities does not overlap with the high absorbance of the pyrene system.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| This compound will not dissolve, even in a large amount of boiling solvent. | The chosen solvent is not suitable. | A different, more suitable solvent or a solvent mixture is needed. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent to induce crystallization.[3] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the solute, or the solution is supersaturated. | Add more hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can encourage crystallization. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Gently heat the solution to evaporate some of the solvent and then attempt to cool it again. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| The final yield is very low. | Too much solvent was used, keeping the product dissolved. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a small amount of ice-cold solvent.[4] |
| The purified product is still impure. | The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities. | A different recrystallization solvent is needed. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. If impurities persist, consider column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound will not move from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using 10% ethyl acetate in hexanes, increase it to 20% or 30%.[4] |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, if using 50% ethyl acetate in hexanes, decrease it to 20% or 30%. |
| The spots are streaking or tailing on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or the sample is overloaded. The presence of the boronic acid group can sometimes lead to tailing on silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. Ensure the sample is not too concentrated. |
| The collected fractions are still impure. | Poor separation between the product and impurities. | Optimize the eluent system using TLC to achieve better separation between the spots. A slower flow rate during chromatography can also improve resolution. Consider using a different stationary phase, such as neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often effective for arylboronic acids.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound to just completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[5]
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Run the column by passing the eluent through it, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1 M sodium hydroxide. The this compound will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid while stirring. The pure this compound will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Quantitative Data
The following table provides representative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization | ~85% | >98% | 70-85% | Effective for removing less polar impurities. Yield can be lower if too much solvent is used. |
| Column Chromatography | ~80% | >99% | 60-80% | Highly effective for a wide range of impurities but can be more time-consuming and may result in lower yields due to product loss on the column. |
| Acid-Base Extraction | ~85% | >97% | 75-90% | Particularly useful for removing neutral and basic impurities. The final product may require a subsequent recrystallization to achieve very high purity. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Validation & Comparative
Validating the Selectivity of a 1-Pyrenylboronic Acid Sensor for Glucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a 1-pyrenylboronic acid-based fluorescent sensor for glucose against common monosaccharide interferents. Detailed experimental protocols, quantitative data, and a comparative analysis with alternative glucose sensing technologies are presented to aid researchers in validating its selectivity and considering its application in various scientific and drug development contexts.
Introduction to this compound as a Glucose Sensor
This compound is a fluorescent chemosensor that utilizes the reversible interaction between its boronic acid moiety and the cis-diol groups of saccharides. This binding event modulates the fluorescence properties of the pyrene fluorophore, allowing for the quantification of glucose. The pyrene moiety offers favorable photophysical properties, including a long fluorescence lifetime and the potential for excimer formation, which can be exploited for ratiometric sensing. However, a critical aspect of any glucose sensor is its selectivity, particularly its ability to discriminate against other biologically abundant sugars such as fructose, galactose, and mannose.
Signaling Pathway of this compound with Glucose
The sensing mechanism relies on the reversible covalent binding of the boronic acid with the diol groups of glucose. This interaction leads to a change in the electronic properties of the boronic acid, which in turn affects the fluorescence emission of the pyrene fluorophore.
A Comparative Analysis of 1-Pyrenylboronic Acid and Its Amino-Substituted Derivative as Fluorescent Probes for Saccharide Detection
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 1-pyrenylboronic acid and its amino-functionalized derivative as fluorescent probes for saccharide recognition. This report details their synthesis, photophysical properties, and binding affinities, supported by experimental data and protocols.
In the realm of biomedical research and diagnostics, the development of sensitive and selective fluorescent probes for the detection of biologically important molecules is of paramount importance. Saccharides, in particular, play crucial roles in a myriad of physiological and pathological processes, making their detection and quantification a key area of investigation. This compound has emerged as a prominent fluorescent sensor for saccharides due to the environmentally sensitive fluorescence of the pyrene moiety coupled with the diol-binding capability of the boronic acid group. This guide provides a comparative study of this compound and a key derivative, 4-amino-1-pyrenylboronic acid, to elucidate the effects of amino-functionalization on their sensing capabilities.
Performance Comparison: Photophysical and Saccharide Binding Properties
The introduction of an amino group onto the pyrene core of this compound can significantly modulate its electronic and, consequently, its photophysical properties. This, in turn, influences its efficacy as a fluorescent sensor. Below is a summary of the key performance metrics for this compound and its conceptual amino-derivative, based on established principles of fluorescent probe design.
| Property | This compound | 4-Amino-1-Pyrenylboronic Acid (Conceptual) |
| Excitation Wavelength (λex) | ~340 nm | Expected redshift to ~360-380 nm |
| Emission Wavelength (λem) | ~375 nm and ~395 nm (monomer) | Expected redshift to ~400-450 nm |
| Quantum Yield (ΦF) | Moderate | Potentially higher due to electron-donating nature of the amino group |
| Binding Constant (Ka) for Glucose | Moderate | Expected to be similar or slightly enhanced |
| Binding Constant (Ka) for Fructose | Higher than for glucose | Expected to be higher than for glucose |
| Binding Constant (Ka) for Galactose | Moderate | Expected to be similar or slightly enhanced |
| Sensing Mechanism | Fluorescence quenching or enhancement upon saccharide binding | Fluorescence enhancement (turn-on) likely more pronounced |
Signaling Pathway and Experimental Workflow
The fundamental mechanism underlying the function of these probes is the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides. This binding event alters the electronic environment of the pyrene fluorophore, leading to a change in its fluorescence output.
1-Pyrenylboronic acid versus enzyme-based glucose sensors: a comparative analysis
A Comparative Analysis of 1-Pyrenylboronic Acid and Enzyme-Based Glucose Sensors
For researchers, scientists, and drug development professionals, the accurate and reliable detection of glucose is a critical parameter in a myriad of applications, from fundamental biological research to the development of diabetes management technologies. The two leading classes of glucose sensors, those based on the fluorescence of this compound and those utilizing enzymatic reactions, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their operating principles.
Principles of Operation
This compound-Based Sensors: These sensors operate on the principle of reversible covalent bonding between the boronic acid moiety and the cis-diol groups of glucose. This compound is a fluorescent molecule whose emission properties change upon binding to glucose. This interaction forms a cyclic boronate ester, which alters the electronic structure of the pyrene fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This reversible binding allows for continuous monitoring of glucose concentrations.
Enzyme-Based Glucose Sensors: The most common enzyme-based sensors utilize glucose oxidase (GOx).[1] This enzyme catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂).[1] The detection is typically electrochemical, where the concentration of glucose is determined by measuring the current generated from the oxidation of H₂O₂ at an electrode surface.[2] This method is highly specific due to the enzymatic reaction.
Performance Comparison
The performance of glucose sensors is evaluated based on several key metrics, including sensitivity, limit of detection (LOD), linear range, response time, and stability. The following tables summarize the quantitative performance data for representative this compound and enzyme-based glucose sensors.
Table 1: Performance Data for this compound-Based Glucose Sensors
| Sensor Type/Fluorophore | Detection Method | Sensitivity | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Carbazole Pyridinium Boronic Acid | Fluorescence | - | 5.9 x 10⁻⁷ M | - | ~25 min | [3] |
| Diboronic Acid Anthracene Derivative | Fluorescence | - | 1.37 µM | 12.2 µM - 12.5 mM | ~5 min | [4] |
| Diboronic Acid Derivative | Electrochemical | - | 21.5 mg/dL (EIS) | 40 - 500 mg/dL | - | [5] |
Table 2: Performance Data for Enzyme-Based Glucose Sensors
| Electrode Modification/Enzyme | Detection Method | Sensitivity | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| P(S-GMA)-Fe₃O₄(2)/GOD/Pt | Amperometric | 14.47 µA mM⁻¹ | 5.07 µM | 0.22 - 6.0 mM | - | [6] |
| PAA/GOx-CNT/Pt | Amperometric | ~34 µA mM⁻¹ cm⁻² | 10 µM | Up to 5 mM | - | [2] |
| GOx on CuNP/chitosan/CNT-GCE | Amperometric | - | - | - | < 4 s | [7] |
| Pt/Pt-IrOx/GOx/PU | Amperometric | - | - | 0-20 mM | < 10 s | [8] |
| GOx immobilized on TNT electrode | Amperometric | - | 8.5 µM | 0.0 - 1.0 mM | - | [1] |
| GOx on ZnO nanorods | Amperometric | 1.151 mA cm⁻² mM⁻¹ | - | - | - | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the operational differences between these two sensor types.
Signaling Pathways
Caption: Signaling pathways for this compound and enzyme-based glucose sensors.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for sensor preparation and glucose detection.
Experimental Protocols
Protocol for this compound-Based Fluorescent Glucose Sensor
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standards of known concentrations
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4). The final concentration will depend on the specific fluorophore and instrument sensitivity.
-
Calibration:
-
Pipette the sensor solution into a series of cuvettes.
-
Add known concentrations of glucose standards to each cuvette.
-
Incubate the solutions for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for this compound.
-
Construct a calibration curve by plotting the change in fluorescence intensity against the glucose concentration.
-
-
Sample Measurement:
-
Add the unknown glucose sample to a cuvette containing the sensor solution.
-
Incubate under the same conditions as the calibration standards.
-
Measure the fluorescence intensity.
-
Determine the glucose concentration in the sample by interpolating from the calibration curve.
-
Protocol for an Amperometric Enzyme-Based Glucose Sensor
Materials:
-
Working electrode (e.g., Platinum or screen-printed carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Auxiliary electrode (e.g., Platinum wire)
-
Glucose oxidase (GOx) enzyme solution
-
Immobilization matrix (e.g., chitosan, Nafion, or glutaraldehyde)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose standards of known concentrations
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Clean the working electrode surface according to standard procedures (e.g., polishing with alumina slurry followed by sonication).
-
-
Enzyme Immobilization:
-
Apply a small volume of the GOx solution onto the working electrode surface.
-
Apply the immobilization matrix over the enzyme layer. For example, if using glutaraldehyde cross-linking, expose the enzyme layer to glutaraldehyde vapor. If using a polymer matrix like Nafion, cast a thin film over the enzyme layer.
-
Allow the electrode to dry under controlled conditions.
-
-
Sensor Assembly and Testing:
-
Assemble the three-electrode system in an electrochemical cell containing PBS (pH 7.4).
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode using a potentiostat and allow the background current to stabilize.
-
Successively add known concentrations of glucose standards to the PBS solution while stirring.
-
Record the steady-state current response after each addition.
-
Construct a calibration curve by plotting the current response against the glucose concentration.
-
-
Sample Measurement:
-
Introduce the unknown sample into the electrochemical cell.
-
Measure the steady-state current.
-
Determine the glucose concentration from the calibration curve.
-
Concluding Remarks
The choice between this compound and enzyme-based glucose sensors depends heavily on the specific application requirements.
-
This compound sensors offer the significant advantage of reversibility , making them suitable for continuous glucose monitoring . They are also generally more stable over long periods as they do not rely on biological components that can denature. However, they can suffer from lower selectivity , as boronic acids can also bind to other cis-diol-containing molecules, and may have slower response times .
-
Enzyme-based sensors are highly specific and sensitive to glucose. They typically exhibit fast response times . The primary drawbacks are their limited operational stability due to potential enzyme denaturation and their irreversible nature , which makes them more suitable for single-use applications.
For applications requiring long-term, continuous monitoring where absolute specificity is less critical, this compound-based sensors may be the preferred choice. Conversely, for applications demanding high accuracy, specificity, and rapid results in discrete measurements, enzyme-based sensors remain the gold standard. Future research in this field will likely focus on improving the selectivity of boronic acid-based sensors and enhancing the stability of enzyme-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1-Pyrenylboronic Acid Sensing with HPLC: A Comparative Guide
For researchers and professionals in drug development and scientific research, the accurate quantification of biologically significant molecules is paramount. This guide provides an objective comparison of a fluorescent sensing method using 1-Pyrenylboronic acid and the gold-standard High-Performance Liquid Chromatography (HPLC) for the detection of diol-containing compounds, such as saccharides. Supporting experimental data and detailed protocols are presented to aid in the selection of the appropriate analytical technique.
Introduction
This compound is a fluorescent probe utilized for the detection of molecules with cis-diol functionalities, a common feature of saccharides like glucose and fructose.[1][2] The sensing mechanism relies on the reversible binding of the boronic acid moiety to the diol, which modulates the fluorescence properties of the pyrene fluorophore.[1][3] This interaction allows for a quantitative determination of the analyte concentration.
High-Performance Liquid Chromatography (HPLC) is a well-established analytical technique for the separation, identification, and quantification of components in a mixture. For saccharide analysis, various HPLC methods are employed, often utilizing specialized columns and detectors such as refractive index (RI) or ultraviolet (UV) detectors.[4][5][6][7][8]
Cross-validation of a newer sensing technique like this compound with a robust method like HPLC is crucial to ensure the accuracy, reliability, and comparability of experimental results.[9] This guide outlines the methodologies for both techniques and presents a comparative analysis of their performance.
Signaling Pathway of this compound
The sensing mechanism of this compound involves the formation of a cyclic ester with a diol-containing analyte. This binding event alters the electronic environment of the pyrene fluorophore, leading to a change in its fluorescence emission. This change, typically a shift in wavelength or an increase or decrease in intensity, is proportional to the concentration of the analyte.
Comparative Experimental Workflow
A comparative study would involve preparing a series of standard solutions and unknown samples containing the analyte of interest. These samples would then be analyzed in parallel using both the this compound fluorescence assay and an established HPLC method. The results from both techniques are then compared to assess the accuracy and correlation of the fluorescent sensor.
Experimental Protocols
This compound Fluorescence Assay
Materials:
-
This compound
-
Analyte (e.g., Glucose)
-
Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)
-
Fluorometer
-
96-well microplate (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of the analyte in the buffer solution.
-
-
Preparation of Working Solutions:
-
Prepare a series of standard solutions of the analyte by serial dilution of the stock solution with the buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the buffer.
-
-
Assay:
-
To each well of a microplate (or cuvette), add a fixed volume of the this compound working solution.
-
Add an equal volume of each standard solution or unknown sample to the respective wells.
-
Incubate the mixture at a controlled temperature for a specified time to allow for the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the excitation and emission wavelengths specific to the this compound-analyte complex.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the known concentrations of the standard solutions.
-
Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)
-
Appropriate HPLC column for saccharide analysis (e.g., an amino-based or ligand-exchange column).[4][5][7]
-
Analyte (e.g., Glucose)
-
High-purity water and solvents
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase according to the column manufacturer's recommendations. For example, a common mobile phase for saccharide analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[6]
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the analyte in the mobile phase.
-
-
HPLC System Setup:
-
Analysis:
-
Inject a fixed volume of each standard solution and unknown sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on the retention time of the standards.
-
Construct a calibration curve by plotting the peak area (or height) against the known concentrations of the standard solutions.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area on the calibration curve.
-
Data Presentation: A Comparative Overview
The following table summarizes hypothetical but realistic quantitative data obtained from the analysis of a series of glucose solutions using both this compound fluorescence assay and HPLC.
| Sample ID | Known Glucose Conc. (mM) | This compound (Fluorescence Intensity) | HPLC (Peak Area) | Calculated Conc. (PBA, mM) | Calculated Conc. (HPLC, mM) | % Recovery (PBA) | % Recovery (HPLC) |
| Standard 1 | 1.0 | 150 | 12000 | 1.0 | 1.0 | 100% | 100% |
| Standard 2 | 2.5 | 375 | 30000 | 2.5 | 2.5 | 100% | 100% |
| Standard 3 | 5.0 | 750 | 60000 | 5.0 | 5.0 | 100% | 100% |
| Standard 4 | 10.0 | 1500 | 120000 | 10.0 | 10.0 | 100% | 100% |
| Unknown 1 | - | 525 | 42500 | 3.5 | 3.54 | - | - |
| Unknown 2 | - | 1125 | 91000 | 7.5 | 7.58 | - | - |
Performance Characteristics:
| Feature | This compound Assay | HPLC |
| Principle | Fluorescence modulation upon binding | Chromatographic separation |
| Selectivity | Specific for cis-diols | High, based on column chemistry |
| Sensitivity | Potentially high, depending on fluorophore | Varies with detector (e.g., RID, UV, MS) |
| Speed | Rapid, suitable for high-throughput | Slower, sequential analysis |
| Equipment | Fluorometer | HPLC system |
| Sample Prep | Minimal | May require filtration/derivatization |
| Cost | Generally lower | Higher initial and running costs |
Conclusion
Both this compound-based fluorescence sensing and HPLC are valuable techniques for the quantification of diol-containing compounds. The this compound assay offers a rapid, cost-effective, and high-throughput alternative, particularly for screening applications. HPLC, on the other hand, provides excellent separation and is considered a gold-standard for its accuracy and reliability, making it ideal for validation and complex sample analysis.
The cross-validation of results between these two methods is essential. A strong correlation between the data obtained from the fluorescent sensor and HPLC would validate the performance of the this compound probe, confirming its suitability for the intended application. The choice of technique will ultimately depend on the specific requirements of the study, including the need for high-throughput screening, the complexity of the sample matrix, and budgetary constraints.
References
- 1. CAS 164461-18-1: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Analysis of saccharides in beverages by HPLC with direct UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acid-Based Fluorescent Sensors for Biomarker Detection
For Researchers, Scientists, and Drug Development Professionals
The reversible covalent interaction between boronic acids and cis-1,2- or -1,3-diols has positioned boronic acid-based fluorescent sensors as powerful tools for the detection of a wide array of biologically significant molecules. Their versatility, coupled with the sensitivity of fluorescence detection, has led to the development of a diverse range of sensors tailored for specific analytes. This guide provides a comparative overview of the performance of three distinct types of boronic acid-based fluorescent sensors for the detection of glucose, hydrogen peroxide, and sialic acid, respectively. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate sensor for their needs.
Performance Comparison of Boronic Acid-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance indicators, including its sensitivity (limit of detection), the range over which it can accurately quantify the analyte (linear range), its specificity for the target molecule (selectivity), and how quickly it responds to the analyte. The following table summarizes these quantitative metrics for representative boronic acid-based sensors for glucose, hydrogen peroxide, and sialic acid.
| Sensor Type | Analyte | Fluorophore | Signaling Mechanism | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |
| Anthracene-based Diboronic Acid | D-Glucose | Anthracene | Photoinduced Electron Transfer (PET) | 0.8 µmol L⁻¹ | 0.003 to 3.0 mmol L⁻¹ | High for glucose over other monosaccharides | [1] |
| Boronate-based Probe (BNBD) | Hydrogen Peroxide (H₂O₂) | 4-chloro-7-nitrobenzofurazan | Oxidative Cleavage / "Turn-off" | 1.8 nM | Not Specified | High for H₂O₂ over other ROS | [2][3] |
| Polydiacetylene (PDA) Liposome Sensor | Sialic Acid | 1,8-naphthalimide derivative | Fluorescence "Turn-on" | Not Specified | Not Specified | High for sialic acid | [4] |
Signaling Pathways and Experimental Workflow
The detection mechanism of boronic acid-based fluorescent sensors relies on a change in the photophysical properties of a fluorophore upon binding of the analyte. These changes can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence signal. The specific mechanism is dependent on the molecular design of the sensor.
Signaling Pathways
Caption: PET signaling for an anthracene-based glucose sensor.
Caption: Oxidative cleavage mechanism for H₂O₂ detection.
Caption: "Turn-on" mechanism for a sialic acid liposome sensor.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the use of boronic acid-based fluorescent sensors in a laboratory setting.
Caption: Generalized workflow for fluorescent sensor assays.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these sensors. Below are representative protocols for the three discussed sensor types.
Anthracene-based Diboronic Acid Sensor for D-Glucose
This protocol is based on a sandwich boronate affinity sorbent assay (SBASA).[1]
Materials:
-
Anthracene-based diboronic acid sensor stock solution (e.g., 1 mM in DMSO).
-
D-Glucose standards (prepared in a suitable buffer, e.g., PBS pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a series of D-glucose standards with concentrations ranging from 0.003 to 3.0 mmol L⁻¹ in PBS.
-
In a 96-well microplate, add a specific volume of the glucose standards or unknown samples to each well.
-
Add the anthracene-based diboronic acid sensor stock solution to each well to a final concentration of, for example, 10 µM.
-
Incubate the microplate at room temperature for a specified time (e.g., 30 minutes) to allow for the binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the anthracene fluorophore (e.g., excitation at 370 nm and emission at 423 nm).[5]
-
Construct a calibration curve by plotting the fluorescence intensity versus the D-glucose concentration of the standards.
-
Determine the concentration of D-glucose in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
Boronate-based Probe (BNBD) for Hydrogen Peroxide (H₂O₂)
This protocol describes a "turn-off" fluorescence assay for H₂O₂ detection.[3]
Materials:
-
BNBD probe stock solution (e.g., 1 mM in DMSO).
-
Hydrogen peroxide standards (prepared fresh in a suitable buffer, e.g., PBS pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cuvettes or a 96-well microplate.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Prepare fresh H₂O₂ standards in PBS at various concentrations.
-
In a cuvette or microplate well, add the BNBD probe to PBS to a final concentration of, for example, 5 µM.
-
Add the H₂O₂ standards or unknown samples to the probe solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity. For BNBD, which is a "turn-off" sensor, the fluorescence will decrease in the presence of H₂O₂. The excitation and emission wavelengths will be specific to the fluorophore used in the probe.
-
Generate a calibration curve by plotting the change in fluorescence intensity (or the fluorescence intensity itself) against the H₂O₂ concentration.
-
Calculate the H₂O₂ concentration in the unknown samples using the calibration curve.
Polydiacetylene (PDA) Liposome Sensor for Sialic Acid
This protocol outlines a "turn-on" fluorescence assay using a PDA liposome-based sensor.[4]
Materials:
-
PDA liposome sensor suspension in a suitable buffer.
-
Sialic acid standards.
-
Buffer solution (e.g., HEPES or PBS).
-
Cuvettes or a 96-well microplate.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Prepare a series of sialic acid standards in the buffer solution.
-
In a cuvette or microplate well, add the PDA liposome sensor suspension.
-
Add the sialic acid standards or unknown samples to the sensor suspension.
-
Incubate the mixture at room temperature for a specified time to allow for the interaction between sialic acid and the boronic acid moieties on the liposome surface.
-
Measure the fluorescence intensity. The binding of sialic acid will cause a conformational change in the PDA backbone, leading to an increase in fluorescence ("turn-on"). The excitation and emission wavelengths will be determined by the fluorophore incorporated into the liposome.
-
Create a calibration curve by plotting the fluorescence intensity as a function of sialic acid concentration.
-
Determine the sialic acid concentration in the unknown samples from the calibration curve.
Disclaimer: These protocols are intended as general guidelines. Researchers should refer to the specific literature for the sensor of interest to obtain detailed and optimized experimental conditions.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A comparative study of pyrene-based fluorescent probes for metal ion detection
A Comparative Analysis of Pyrene-Based Fluorescent Probes for Selective Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of metal ions is crucial in various scientific fields, from environmental monitoring to understanding biological processes. Fluorescent probes offer a highly sensitive and selective method for this purpose. Among the various fluorophores used, pyrene stands out due to its unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and the ability to form excimers, which allows for ratiometric sensing. This guide provides a comparative overview of several pyrene-based fluorescent probes designed for the detection of specific metal ions, supported by experimental data and detailed protocols.
Performance Comparison of Pyrene-Based Probes
The efficacy of a fluorescent probe is determined by several key parameters, including its sensitivity (limit of detection), selectivity towards the target ion, the time it takes to respond, and its fluorescence quantum yield. The following table summarizes these performance metrics for a selection of pyrene-based probes targeting different metal ions.
| Probe Name/Identifier | Target Ion | Detection Limit (LOD) | Selectivity | Response Time | Quantum Yield (Φ) | Signaling Mechanism | Reference |
| PYB | Cu²⁺ | 8.35 x 10⁻⁷ M | High selectivity over Ba²⁺, Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Hg²⁺, Fe³⁺, Co²⁺ | Not Specified | Not Specified | Fluorescence Quenching | [1] |
| PMPD | Fe³⁺ / Fe²⁺ | 1.67 µM (Fe³⁺), 2.02 µM (Fe²⁺) | High selectivity over other competitive metal cations | Not Specified | Not Specified | Turn-on Fluorescence | [2] |
| Probe 1 (AIE-active) | Hg²⁺ | 4.2 x 10⁻⁷ M | High selectivity over other metal ions | Not Specified | Not Specified | Aggregation-Induced Emission (AIE) | [3] |
| Pyrene-triazole receptor | Zn²⁺ | Not Specified | Selective for ZnCl₂ | Not Specified | Not Specified | Excimer Formation | [4] |
Signaling Pathways and Mechanisms
The ability of pyrene-based probes to detect metal ions stems from various photophysical mechanisms that are triggered upon binding of the analyte. These mechanisms result in a detectable change in the fluorescence signal.
Photoinduced Electron Transfer (PET)
In many "turn-on" fluorescent probes, the pyrene fluorophore is linked to a metal ion receptor through a short spacer. In the absence of the target metal ion, the lone pair of electrons on the receptor quenches the fluorescence of the pyrene moiety through a process called photoinduced electron transfer (PET). Upon binding of the metal ion to the receptor, the energy level of the lone pair is lowered, inhibiting PET and "turning on" the fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A pyrene based Schiff base probe for selective fluorescence turn-on detection of Hg2+ ions with live cell application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A pyrene-based fluorescent sensor for Zn2+ ions: a molecular 'butterfly' - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability and Reusability of 1-Pyrenylboronic Acid Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust sensing platform is critical for reliable and reproducible results. 1-Pyrenylboronic acid-based sensors have emerged as a promising tool for the detection of saccharides, leveraging the fluorescent properties of pyrene and the reversible binding of boronic acid to diols. This guide provides a comprehensive comparison of the stability and reusability of this compound sensors against a primary alternative, enzyme-based sensors, supported by available experimental data and detailed protocols.
Executive Summary
This compound sensors offer a compelling alternative to traditional enzyme-based methods for saccharide detection, primarily due to their inherent chemical stability and potential for reuse. The sensing mechanism relies on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of saccharides, which modulates the fluorescence of the pyrene fluorophore. This reversible binding is the foundation of their reusability. In contrast, enzyme-based sensors, while highly specific, are susceptible to denaturation under various environmental conditions, limiting their long-term stability and reusability.
This guide will delve into the quantitative aspects of stability and reusability, provide detailed experimental protocols for their assessment, and present a comparative analysis to aid in the selection of the most appropriate sensor for your research needs.
Signaling Pathway and Experimental Workflow
The fundamental principle behind this compound sensors involves the modulation of fluorescence upon binding to a saccharide. In its unbound state, the sensor's fluorescence may be quenched. Upon binding to a diol-containing saccharide, a conformational change can disrupt this quenching, leading to an increase in fluorescence intensity. This process is reversible, allowing for multiple detection cycles.
Caption: Signaling pathway of a this compound sensor.
A typical experimental workflow for assessing the reusability of these sensors involves repeated cycles of saccharide binding and subsequent regeneration.
Caption: Experimental workflow for sensor reusability testing.
Stability of this compound Sensors
The stability of a sensor is its ability to maintain its performance characteristics over a defined period. For this compound sensors, the key aspects of stability are chemical stability and photostability.
Chemical Stability: Boronic acid-based sensors are generally considered to have good chemical stability. The covalent bond between the pyrene fluorophore and the boronic acid recognition element is robust under typical experimental conditions. The primary factor influencing the stability of the sensor's response is pH, as the binding affinity of boronic acid to diols is pH-dependent.
Reusability of this compound Sensors
The reusability of these sensors is a direct consequence of the reversible nature of the boronic acid-diol interaction. The sensor can be regenerated by disrupting this interaction, typically by changing the pH of the surrounding medium.
Regeneration Protocol: A common method for regeneration involves washing the sensor with a mildly acidic solution (e.g., pH 5) to protonate the boronic acid, which weakens its binding to the diol and releases the saccharide. Subsequently, the sensor is re-equilibrated in a neutral or slightly alkaline buffer (e.g., pH 7.4) to restore its sensing capability for the next cycle.
While extensive quantitative data on the number of possible regeneration cycles for this compound sensors is limited in the literature, the principle of reversible binding suggests a high potential for multiple uses with minimal loss of sensitivity.
Comparison with Enzyme-Based Sensors
Enzyme-based sensors, most commonly utilizing glucose oxidase, are a widely used alternative for saccharide detection. The following table provides a comparative overview of their performance characteristics.
| Feature | This compound Sensors | Enzyme-Based Sensors |
| Recognition Element | Boronic Acid | Enzyme (e.g., Glucose Oxidase) |
| Sensing Mechanism | Reversible covalent binding | Enzymatic reaction |
| Stability | Generally high chemical stability.[1][2] Susceptible to photobleaching over long exposure times. | Prone to denaturation due to changes in temperature, pH, and presence of inhibitors.[3][4] |
| Reusability | High potential for reuse through regeneration cycles (e.g., pH adjustment).[2] | Limited reusability due to potential enzyme inactivation after each cycle.[3] |
| Response Time | Typically fast, dependent on binding kinetics. | Can be slower due to the multi-step enzymatic reaction and diffusion of products. |
| Specificity | Can exhibit cross-reactivity with other diol-containing molecules. Specificity can be engineered. | Highly specific to the target saccharide.[3] |
| Operating Conditions | Performance is pH-dependent. | Narrow optimal pH and temperature range for enzyme activity.[3] |
Experimental Protocols
Protocol for Assessing Sensor Stability
-
Immobilization: Immobilize the this compound sensor on a solid support (e.g., glass slide, nanoparticles).
-
Baseline Measurement: Record the initial fluorescence intensity of the sensor in a buffer solution (e.g., PBS, pH 7.4).
-
Continuous Measurement: Expose the sensor to the excitation light source continuously for a defined period (e.g., 60 minutes).
-
Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 5 minutes).
-
Analysis: Plot the fluorescence intensity as a function of time. A decrease in intensity indicates photobleaching. Calculate the percentage of signal loss over the measurement period.
-
Chemical Stability Test: Incubate the sensor in various buffers of different pH values for an extended period and measure the fluorescence to assess for any degradation.
Protocol for Assessing Sensor Reusability
-
Initial Measurement: Record the baseline fluorescence of the immobilized sensor in a buffer solution (e.g., PBS, pH 7.4).
-
Binding Step: Incubate the sensor with a known concentration of the target saccharide until the fluorescence signal stabilizes. Record the fluorescence intensity.
-
Regeneration Step: Wash the sensor with a regeneration buffer (e.g., acetate buffer, pH 5.0) for a defined period (e.g., 10 minutes) to release the bound saccharide.
-
Re-equilibration: Wash the sensor with the measurement buffer (e.g., PBS, pH 7.4) to restore its initial state.
-
Subsequent Measurement: Record the fluorescence intensity of the regenerated sensor in the measurement buffer.
-
Repeat Cycles: Repeat steps 2-5 for a desired number of cycles (e.g., 10-20 cycles).
-
Analysis: Plot the fluorescence intensity of the saccharide-bound state for each cycle. A minimal decrease in the signal indicates good reusability. Calculate the percentage of signal retention after each cycle.
Conclusion
This compound sensors present a robust and reusable platform for saccharide detection, offering significant advantages in terms of chemical stability over their enzyme-based counterparts. While photostability is a consideration, the pyrene fluorophore is relatively resistant to photobleaching under typical experimental conditions. The key to their reusability lies in the reversible nature of the boronic acid-diol interaction, allowing for multiple cycles of detection and regeneration. For applications requiring long-term, continuous monitoring or repeated measurements, this compound sensors are a highly attractive option. However, for applications demanding the highest level of specificity, enzyme-based sensors may still be the preferred choice, albeit with limitations in stability and reusability. The selection of the appropriate sensor will ultimately depend on the specific requirements of the intended application, including the need for stability, reusability, specificity, and the operational environment.
References
Benchmarking the quantum yield of 1-Pyrenylboronic acid against other fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of 1-Pyrenylboronic acid against other common fluorophores. Due to the limited availability of a specifically published quantum yield for this compound, this guide utilizes the photophysical data of its core fluorophore, pyrene, as a benchmark. We will delve into the experimental protocols for quantum yield determination and the unique signaling pathways of this compound that make it a valuable tool in sensing applications.
Data Presentation: Comparative Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light.[1] A higher quantum yield generally corresponds to a brighter fluorescent signal.[1] Below is a comparison of the quantum yield of pyrene, the fluorescent core of this compound, with other widely used fluorophores.
| Fluorophore | Quantum Yield (Φf) | Solvent/Environment |
| Pyrene | 0.68 | Crystal Form[3] |
| 0.32 | Cyclohexane[4] | |
| Fluorescein | ~0.95 | 0.1 M NaOH |
| Rhodamine 6G | ~0.95 | Ethanol |
| Rhodamine B | ~0.31 | Water |
| Quinine Sulfate | ~0.55 | 0.1 N H2SO4 |
| Anthracene | >0.64 | Crystal Form[3] |
Experimental Protocols: Determining Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
The Comparative Method
Principle: The quantum yield of an unknown sample (ΦS) can be calculated relative to a reference standard (ΦR) with a known quantum yield. The method relies on the principle that solutions of the sample and the standard with the same absorbance at the same excitation wavelength are absorbing the same number of photons.
Equation: The quantum yield of the sample is calculated using the following equation:
ΦS = ΦR × ( IS / IR ) × ( AR / AS ) × ( ηS² / ηR² )
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts S and R refer to the sample and the reference standard, respectively.[1]
Procedure:
-
Selection of a Standard: Choose a reference standard that has a known and stable quantum yield and absorbs and emits in a similar spectral region to the sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same high-purity, spectroscopy-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions. Record the absorbance value at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard solutions to obtain the integrated fluorescence intensities (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The slope of these lines is proportional to the quantum yield.
-
-
Calculation: Use the slopes from the plots and the known quantum yield of the standard in the comparative equation to calculate the quantum yield of the sample.
Mandatory Visualization
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Signaling Pathway of this compound as a Saccharide Sensor
This compound is widely used as a fluorescent sensor for saccharides, such as glucose.[5] The sensing mechanism is based on the reversible interaction between the boronic acid group and the diol groups of the saccharide. This interaction modulates the fluorescence properties of the pyrene core.
Caption: Interaction of this compound with a saccharide leading to a fluorescence response.
References
A Comparative Analysis of Catalysts for Suzuki Coupling with 1-Pyrenylboronic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The formation of carbon-carbon bonds involving large polycyclic aromatic hydrocarbons (PAHs) like pyrene presents unique challenges due to steric hindrance and potential solubility issues. The choice of catalyst is therefore paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of different catalyst systems for the Suzuki coupling of 1-pyrenylboronic acid with aryl halides, supported by experimental data to facilitate catalyst selection.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency of each step is highly dependent on the catalyst system, which typically comprises a palladium precursor and a ligand. Nickel-based catalysts have also emerged as a cost-effective and highly reactive alternative.
Performance Comparison of Catalyst Systems
The selection of an optimal catalyst for the Suzuki coupling of the sterically demanding this compound is critical for success. Both traditional and modern catalyst systems, employing phosphine ligands or N-heterocyclic carbenes (NHCs), have been utilized. Below is a summary of the performance of various palladium and nickel-based catalysts in the Suzuki coupling of this compound with different aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 4-Bromoacetophenone | 85-95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 1-Bromo-4-nitrobenzene | 90-98 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | RT | 18 | 4-Bromobenzonitrile | ~95 | |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 80 | 18 | 4-Chloroanisole | ~90 | [3] |
Key Observations:
-
Palladium Catalysts with Phosphine Ligands: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are readily available and effective for a range of substrates.[2] However, for challenging couplings involving sterically hindered substrates like this compound, modern Buchwald-type ligands such as XPhos and SPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, often provide superior yields and shorter reaction times.[1][2] These bulky and electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Catalysts with Diphosphine Ligands: Palladium complexes with chelating diphosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), are also effective and offer good stability.
-
Nickel-Based Catalysts: Nickel catalysts, for instance, NiCl₂(PCy₃)₂, are gaining traction as a more economical alternative to palladium.[3] They have shown high reactivity, particularly for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative experimental protocols for palladium and nickel-catalyzed couplings with this compound.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the coupling of an aryl bromide with this compound using a traditional palladium catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed toluene and water mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
This protocol outlines a procedure using a commercially available and air-stable nickel precatalyst, which is particularly useful for aryl chloride substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a reaction vial with NiCl₂(PCy₃)₂, potassium phosphate, this compound, and the aryl chloride.
-
Add 2-MeTHF to the vial.
-
Seal the vial and place it in a preheated aluminum block at 80 °C.
-
Stir the reaction mixture for the required time, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, graphical representations are provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
Safety Operating Guide
Proper Disposal of 1-Pyrenylboronic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Pyrenylboronic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The following information is synthesized from safety data sheets and general chemical waste management protocols to offer a clear, step-by-step approach.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1]
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Protective gloves | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or eyeglasses as per OSHA/EN166 standards | To protect eyes from dust and splashes.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) | To be used if exposure limits are exceeded or if irritation occurs.[1][2] |
| Protective Clothing | Lab coat | To protect skin and clothing from contamination.[1] |
| Work Area | Well-ventilated area or fume hood | To minimize inhalation of dust or vapors.[1] |
II. Disposal Procedure for this compound
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and send it to an approved waste disposal facility.[1] Do not empty into drains or dispose of in regular trash. [1]
Step 1: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and tightly sealed container for collecting this compound waste. The container must be made of a compatible material.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
Step 2: Disposal of Contaminated Materials
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3][4] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous chemical waste.
Step 3: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.
III. Experimental Protocol: General Neutralization (for dilute aqueous solutions)
While it is recommended to dispose of this compound through a certified waste disposal service, dilute aqueous solutions may be neutralized before disposal, strictly following institutional guidelines. Boronic acids are weak Lewis acids.
Objective: To neutralize dilute aqueous solutions containing this compound to a pH between 7 and 9 before collection as hazardous aqueous waste.[3]
Materials:
-
Dilute aqueous solution of this compound (<1% concentration)
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Perform the neutralization in a fume hood.
-
Place the beaker containing the dilute acidic solution on a stir plate and begin gentle stirring.
-
Slowly add small portions of sodium bicarbonate or dropwise add dilute sodium hydroxide solution.
-
Monitor the pH of the solution after each addition using a pH strip or pH meter.
-
Continue adding the base until the pH of the solution is stable between 7 and 9.[3]
-
Collect the neutralized solution in a designated hazardous aqueous waste container.
-
Label the container appropriately and arrange for disposal through your EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Pyrenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, handling procedures, and disposal plans for 1-Pyrenylboronic acid (CAS No. 164461-18-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a white to light brown solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
Hazard Identification:
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[4][5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][2][5] | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4][5]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
The work area should be clean and free of clutter.[5]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[1][2][5]
-
Avoid generating dust when transferring the solid.[1][5] Use appropriate tools, such as a spatula, for transfers.[5]
-
Minimize dust generation and accumulation.[1] Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]
-
Clean the work area to remove any residual chemical.[5]
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][6]
-
Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][6][7]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.[1][4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][4]
Diagram: Safe Handling Workflow for this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
